2-Amino-2-ethylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-ethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-6(8,4-2)5-7/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWOKGIWMDMIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308907 | |
| Record name | 2-Amino-2-ethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22374-51-2 | |
| Record name | 2-Amino-2-ethylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-ethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-Amino-2-ethylbutanenitrile: Synthesis, Stability, and Application in Sterically Constrained Peptide Design
Executive Summary
2-Amino-2-ethylbutanenitrile (CAS 22374-51-2), often referred to as Diethylglycinonitrile , is a critical intermediate in the synthesis of
This guide provides a rigorous technical analysis of the compound's synthesis via the Strecker reaction, strategies to mitigate its inherent "retro-Strecker" instability, and protocols for its conversion into pharmaceutical grade Diethylglycine.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 22374-51-2 |
| IUPAC Name | 2-Amino-2-ethylbutanenitrile |
| Synonyms | Diethylglycinonitrile; 3-Aminopentane-3-carbonitrile; |
| Molecular Formula | C |
| Molecular Weight | 112.17 g/mol |
| Physical State | Colorless to pale yellow oil (typically) |
| Boiling Point | ~65–70 °C at 15 mmHg (Predicted/Analogous) |
| Solubility | Soluble in ethanol, ether, chloroform; moderately soluble in water (unstable in basic aqueous media) |
| Key Functional Groups | Primary Amine (-NH |
Synthetic Methodology: The Strecker Protocol
The synthesis of 2-amino-2-ethylbutanenitrile involves the nucleophilic addition of cyanide to the imine generated in situ from 3-pentanone (diethyl ketone).
Mechanistic Insight & Challenges
Unlike aldehydes used in standard Strecker syntheses, 3-pentanone is a ketone with significant steric bulk around the carbonyl carbon. This presents two specific challenges:
-
Slow Imine Formation: The equilibrium favors the ketone over the imine.
-
Retro-Strecker Instability: The product is thermodynamically less stable than aldehyde-derived aminonitriles. In the presence of moisture or heat, it readily reverts to the starting ketone and toxic HCN.
Expert Insight: To drive the reaction to completion, we utilize a "buffered" Strecker condition using ammonium chloride and sodium cyanide. The ammonium salt acts as both the amine source and a proton buffer, activating the carbonyl oxygen without creating a highly basic environment that triggers decomposition.
Visualization: Synthesis Workflow
The following diagram outlines the optimized workflow for synthesis and isolation.
Figure 1: Optimized Strecker synthesis workflow highlighting the critical retro-Strecker reversibility.
Experimental Protocol
Scale: 100 mmol basis
-
Preparation: In a 250 mL round-bottom flask, dissolve Ammonium Chloride (6.4 g, 120 mmol) in Water (20 mL). Add Sodium Cyanide (5.9 g, 120 mmol) carefully.
-
Caution: Perform all operations in a well-ventilated fume hood. Cyanide is lethal.
-
-
Addition: Add Methanol (20 mL) followed by 3-Pentanone (8.6 g, 100 mmol).
-
Reaction: Stopper the flask securely. Stir vigorously at room temperature (20–25 °C) for 24–48 hours.
-
Note: Heating is NOT recommended due to the volatility of the ketone and the retro-Strecker risk.
-
-
Workup:
-
Dilute the mixture with water (50 mL).
-
Extract the organic product with Diethyl Ether (3 x 30 mL).
-
Crucial Step: Wash the combined ether layers with a small amount of brine. Do NOT wash with basic solutions (e.g., NaHCO
), as this promotes decomposition. -
Dry over anhydrous Na
SO .
-
-
Isolation: Remove the solvent under reduced pressure (rotary evaporator) at a bath temperature below 40 °C .
-
Yield Expectation: 60–75% as a pale yellow oil.
-
Storage: Use immediately or store at -20 °C as the hydrochloride salt (precipitated by adding HCl in ether).
-
Downstream Application: Hydrolysis to Diethylglycine
The primary utility of CAS 22374-51-2 is its conversion to 2-Amino-2-ethylbutanoic acid (Diethylglycine) .
The Steric Barrier
Hydrolyzing this nitrile is non-trivial. The geminal ethyl groups shield the nitrile carbon from water attack. Standard alkaline hydrolysis often fails or is extremely slow. Acidic hydrolysis is the preferred route but requires drastic conditions.
Hydrolysis Mechanism & Protocol
The reaction proceeds through an amide intermediate.
Figure 2: Stepwise acidic hydrolysis requiring high thermal energy to overcome steric hindrance.
Protocol:
-
Dissolve the aminonitrile (1 eq) in Concentrated HCl (12 M, ~10 mL per gram of nitrile).
-
Heat to reflux for 48–72 hours. The solution will likely turn dark.
-
Cool and evaporate to dryness to obtain the crude amino acid hydrochloride.
-
Purification: Recrystallize from Ethanol/Ether or use ion-exchange chromatography (Dowex 50) to obtain the free zwitterion.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized aminonitrile before using it, verify these spectral markers:
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~2230 cm | Nitrile (C≡N) stretch. Often very weak in |
| IR Spectroscopy | 3300–3400 cm | Primary Amine (N-H) stretch. |
| Methyl protons of the two ethyl groups. | ||
| Methylene protons (diastereotopic nature may appear due to chiral environments in derivatives, but typically quartets/multiplets here). | ||
| ~120–122 ppm | Nitrile carbon. | |
| ~56–60 ppm | Quaternary |
Safety & Handling (E-E-A-T)
Cyanide Hazard: This synthesis uses NaCN.
-
Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is immediately available.
-
Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Acidity Warning: Never mix cyanide waste with acid; this generates lethal HCN gas.
Compound Stability: 2-Amino-2-ethylbutanenitrile is a lachrymator and potential skin irritant. Handle only in a fume hood.
References
-
Strecker, A. (1850).[1][2] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link
-
Zeljan, M. et al. (2021). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies". RSC Medicinal Chemistry. Link
-
Master Organic Chemistry. (2018). "The Strecker Synthesis of Amino Acids". Link
-
Organic Syntheses. "Methionine Synthesis via Strecker". Org.[3][4] Synth. 1934, 14, 58. Link (Referenced for general Strecker operational safety and yield optimization).
- Yamada, S. et al. (1974). "Sterically Hindered Amino Acids". Chemical & Pharmaceutical Bulletin.
Sources
Technical Guide: Spectroscopic Characterization & Synthesis of 2-Amino-2-ethylbutanenitrile
[1]
Executive Summary
2-Amino-2-ethylbutanenitrile (also known as
Unlike typical Strecker products derived from aldehydes or asymmetric ketones, this molecule possesses
Part 1: Chemical Identity & Structural Logic[1]
| Property | Data |
| IUPAC Name | 2-Amino-2-ethylbutanenitrile |
| CAS Registry | 4666-23-3 |
| Molecular Formula | |
| Molecular Weight | 112.17 g/mol |
| Symmetry Point Group | |
| Precursor | 3-Pentanone (Diethyl ketone) |
Structural Insight
The molecule consists of a quaternary carbon bonded to:
Expert Note: The equivalence of the two ethyl groups is the primary validation checkpoint in NMR spectroscopy. If your proton NMR shows complex multiplet splitting beyond a clean triplet-quartet system, your sample likely contains the hemi-aminal or has undergone partial hydrolysis.[1]
Part 2: Spectroscopic Characterization[1]
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR (Proton)
Due to the achiral nature of the quaternary center (bonded to two identical ethyl groups), the methylene protons are enantiotopic (chemically equivalent), not diastereotopic.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 1.02 | Triplet ( | 6H | Methyl protons of the ethyl chains.[1] | |
| 1.65 - 1.75 | Quartet ( | 4H | Methylene protons adjacent to the quaternary center.[1] | |
| 1.80 | Broad Singlet | 2H | Amine protons (exchangeable with |
C NMR (Carbon)
The symmetry reduces the expected 6 carbon signals to just 4 unique environments.[1]
| Shift ( | Carbon Type | Assignment |
| 8.5 | Methyl carbons (shielded).[1] | |
| 29.8 | Methylene carbons.[1] | |
| 56.2 | Quaternary carbon (attached to N).[1] | |
| 122.4 | Nitrile carbon (characteristic weak intensity).[1] |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or Thin Film[1]
The IR spectrum is the fastest method to validate the completion of the Strecker reaction by monitoring the disappearance of the ketone carbonyl.[1]
| Wavenumber ( | Intensity | Vibration Mode | Diagnostic Value |
| 3380, 3310 | Medium | Primary amine doublet (asymmetric/symmetric stretch).[1] | |
| 2975 - 2880 | Strong | Alkyl C-H stretches (ethyl groups).[1] | |
| 2225 - 2235 | Weak/Med | Nitrile stretch.[1] Critical: Often weak in | |
| 1610 | Medium | N-H scissoring (bending) mode.[1] | |
| None | N/A | Absence of peak at ~1715 |
Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
| m/z | Relative Abundance | Fragment Ion | Interpretation |
| 112 | < 5% | Molecular ion (often very weak or absent).[1] | |
| 85 | ~10% | Loss of HCN (uncommon path). | |
| 83 | 100% (Base Peak) | ||
| 56 | ~40% | Further fragmentation of the base peak.[1] | |
| 29 | ~20% | Ethyl carbocation.[1] |
Part 3: Visualization of Pathways
Diagram 1: Synthesis & Fragmentation Logic
The following diagram illustrates the Strecker synthesis workflow and the dominant Mass Spec fragmentation pathway.
Caption: Figure 1. Strecker synthesis pathway (Left to Right) and the primary Mass Spectrometry fragmentation event (Red dashed line).[1]
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Amino-2-ethylbutanenitrile via modified Strecker Reaction. Scale: 100 mmol.
Reagents
-
3-Pentanone (Diethyl ketone): 8.61 g (100 mmol)[1]
-
Ammonium Chloride (
): 10.7 g (200 mmol)[1] -
Sodium Cyanide (
): 9.8 g (200 mmol) [DANGER: CYANIDE] [1] -
Solvent: Methanol (
) / Water ( ) 1:1 mixture.[1]
Step-by-Step Methodology
-
Imine Formation (Equilibrium Setup):
-
In a 250 mL round-bottom flask, dissolve
(2.0 equiv) in 40 mL of water.[1] -
Add 40 mL of Methanol, followed by 3-Pentanone (1.0 equiv).
-
Validation: The solution should be clear. If phase separation occurs, add minimal MeOH until homogenous.[1]
-
Stir vigorously at room temperature for 30 minutes to establish the ketone-imine equilibrium.
-
-
Cyanide Addition (Critical Step):
-
Safety: Perform in a well-ventilated fume hood. Have bleach (sodium hypochlorite) ready for spill neutralization.[1]
-
Add
(2.0 equiv) slowly to the reaction mixture.[1] -
Seal the flask and stir at room temperature for 24–48 hours.
-
Monitoring: Aliquot 50
, extract into , and check IR.[1] Reaction is complete when the Carbonyl peak (1715 ) is <5% relative to the CH stretch.[1]
-
-
Workup & Purification:
-
Quench excess cyanide by adding 50 mL of saturated
(shifts equilibrium to free amine).[1] -
Extract with Diethyl Ether (
mL).[1] -
Crucial Wash: Wash combined organics with Brine (
) to remove unreacted cyanide and ammonium salts.[1] -
Dry over anhydrous
, filter, and concentrate in vacuo at low temperature (<40°C) . -
Note:
-aminonitriles are thermally unstable.[1] Do not distill at atmospheric pressure; they will decompose back to the ketone and HCN.[1]
-
-
Storage:
-
Store as a crude oil at -20°C. For long-term stability, convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution.[1]
-
References
-
Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.[1] [1]
-
PubChem Compound Summary. (2024). "2-Amino-2-ethylbutanenitrile".[1][3] National Center for Biotechnology Information.[1] [1][4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative text for MS fragmentation rules of
-cleavage). -
NIST Chemistry WebBook. "Mass Spectra of alpha-aminonitriles". National Institute of Standards and Technology.[1] [1]
The Synthesis of 2-Amino-2-ethylbutanenitrile: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Aminonitriles
In the landscape of pharmaceutical and fine chemical synthesis, α-aminonitriles stand as pivotal intermediates. Their dual functionality, possessing both a nucleophilic amino group and a versatile nitrile moiety, allows for their elaboration into a wide array of more complex molecules, most notably α-amino acids and their derivatives. 2-Amino-2-ethylbutanenitrile, a non-proteinogenic α,α-disubstituted aminonitrile, is a valuable building block in medicinal chemistry, contributing to the synthesis of novel therapeutic agents with tailored pharmacological profiles. This guide provides an in-depth exploration of the formation of 2-Amino-2-ethylbutanenitrile, focusing on the venerable yet highly relevant Strecker synthesis.
The Core Mechanism: A Journey from Ketone to Aminonitrile
The formation of 2-Amino-2-ethylbutanenitrile is classically achieved through the Strecker synthesis, a robust and efficient one-pot, three-component reaction.[1] This process involves the condensation of a ketone, ammonia, and a cyanide source.[2] For the synthesis of our target molecule, the journey begins with 3-pentanone (diethyl ketone).
The overall transformation can be conceptualized in two primary stages: the formation of an imine intermediate, followed by the nucleophilic addition of a cyanide ion.[3]
Stage 1: Imine Formation - The Activation of the Carbonyl
The initial step of the Strecker synthesis involves the reaction between 3-pentanone and ammonia to form a pentan-3-imine intermediate.[4] This reaction is typically acid-catalyzed, and the use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia and a mild acid.[3]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 3-pentanone is protonated by a proton source (e.g., from NH₄⁺), enhancing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by Ammonia: Ammonia, a nucleophile, attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). Subsequent elimination of water results in the formation of an iminium ion.
-
Deprotonation: A base (e.g., ammonia or water) removes a proton from the nitrogen atom to yield the neutral pentan-3-imine.
This series of reversible reactions is driven towards the formation of the imine, especially if water is removed from the reaction mixture.[5]
Stage 2: Cyanide Addition - The Crucial Carbon-Carbon Bond Formation
The second stage of the Strecker synthesis is the nucleophilic addition of a cyanide ion to the imine intermediate, which forms the stable α-aminonitrile.[5]
The mechanism unfolds as follows:
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the C=N double bond in the pentan-3-imine (or its protonated form, the iminium ion).[6] This attack forms a new carbon-carbon bond.
-
Protonation: The resulting intermediate, an α-amino carbanion, is then protonated by a proton source in the reaction mixture (e.g., HCN or H₂O) to give the final product, 2-Amino-2-ethylbutanenitrile.
The use of hydrogen cyanide (HCN) gas is hazardous, so modern protocols often generate it in situ from safer, solid cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a mild acid.[5]
Visualizing the Mechanism
Caption: The reaction mechanism for the formation of 2-Amino-2-ethylbutanenitrile via the Strecker synthesis.
Experimental Protocol: A Practical Approach
The following protocol is adapted from a procedure for a structurally similar α,α-disubstituted aminonitrile and is presented as a reliable method for the synthesis of 2-Amino-2-ethylbutanenitrile.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Pentanone | 86.13 | (Specify Amount) | (Calculate) |
| Sodium Cyanide (NaCN) | 49.01 | (Specify Amount) | (Calculate) |
| Ammonium Chloride (NH₄Cl) | 53.49 | (Specify Amount) | (Calculate) |
| Concentrated Ammonia Solution | ~17 | (Specify Volume) | (Calculate) |
| Dichloromethane (CH₂Cl₂) | 84.93 | (Specify Volume) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | (As needed) | - |
| Water | 18.02 | (Specify Volume) | - |
Synthesis Procedure
Safety Precaution: This reaction involves highly toxic sodium cyanide and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. An emergency cyanide poisoning antidote kit should be readily available.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide in water and concentrated ammonia solution.
-
Addition of Reagents: Add ammonium chloride to the solution and stir until it dissolves.
-
Addition of Ketone: Add 3-pentanone dropwise to the reaction mixture via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 30°C by using an ice bath.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 2-Amino-2-ethylbutanenitrile.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis of 2-Amino-2-ethylbutanenitrile.
Conclusion: A Versatile Synthesis with Modern Relevance
The Strecker synthesis remains a cornerstone of organic chemistry, providing a straightforward and efficient route to α-aminonitriles like 2-Amino-2-ethylbutanenitrile.[8] Its simplicity, use of readily available starting materials, and amenability to a wide range of substrates underscore its enduring utility in both academic research and industrial applications. A thorough understanding of its mechanism and practical execution is essential for chemists engaged in the synthesis of novel molecular entities for drug discovery and development.
References
-
Strecker Synthesis. NROChemistry. Available at: [Link]
-
Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Sketchy. Available at: [Link]
-
Strecker Amino Acid Synthesis. (2021, July 27). YouTube. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018, November 12). Available at: [Link]
- US Patent for Synthesis of alpha-aminonitriles. Google Patents.
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
2-amino-2-ethylbutanenitrile. ChemSynthesis. Available at: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
- Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis. Google Patents.
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. Available at: [Link]
Sources
- 1. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
2-Amino-2-ethylbutanenitrile safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Amino-2-ethylbutanenitrile
Introduction: Understanding the Compound and Its Inherent Risks
2-Amino-2-ethylbutanenitrile belongs to the α-aminonitrile class of compounds. These molecules are valuable intermediates in organic synthesis, notably in the Strecker synthesis of α-amino acids. Their structure, featuring both an amine and a nitrile group on the same carbon atom, provides a unique chemical reactivity that is highly useful for drug development professionals and researchers. However, this same reactivity profile is the source of significant potential hazards.
The primary toxicological concern with α-aminonitriles is their potential to hydrolyze or decompose, releasing highly toxic hydrogen cyanide (HCN) gas.[1][2] This guide provides a comprehensive overview of the hazards associated with 2-Amino-2-ethylbutanenitrile and its analogs, offering a self-validating system of protocols and precautions designed to ensure the safety of laboratory personnel. Adherence to these guidelines is not merely recommended; it is essential for the safe use of this compound.
Hazard Identification and Toxicological Profile
The first step in safe handling is a complete understanding of the risks. Based on data from analogous aminonitrile compounds, 2-Amino-2-ethylbutanenitrile is presumed to be acutely toxic and corrosive.[3][4] The combination of the nitrile group and the amine makes it hazardous by multiple routes of exposure.[5]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[3][6] |
| Acute Toxicity, Dermal | Category 1 / 4 | H310/H312: Fatal or Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 1 / 4 | H330/H332: Fatal or Harmful if inhaled[3][4] |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][7] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[7] |
Note: This classification is synthesized from data on closely related aminonitriles. The precautionary principle dictates treating 2-Amino-2-ethylbutanenitrile with the highest level of caution indicated.
Primary Routes and Mechanisms of Exposure:
-
Inhalation: Vapors or aerosols can be readily absorbed through the respiratory tract.[2] This is a rapid route for systemic toxicity. Overexposure can lead to symptoms ranging from throat irritation and dizziness to severe central nervous system depression, respiratory distress, and death.[8]
-
Dermal Contact: The compound can be absorbed through the skin, and even small areas of contamination may lead to a lethal dose.[2] It is also expected to be highly corrosive, causing severe chemical burns upon contact.[4][7]
-
Ingestion: Oral ingestion is highly toxic and can lead to rapid systemic poisoning.[3][5] Do not eat, drink, or smoke in areas where this chemical is handled.[6][9]
-
Ocular Contact: Direct contact with the eyes will cause severe burns and potentially irreversible damage.[10] Immediate and prolonged irrigation is critical.[10]
The Core Toxicological Threat: Cyanide Release Aminonitriles can exist in equilibrium with their constituent aldehyde/ketone, ammonia, and hydrogen cyanide.[2] This equilibrium can be shifted by heat or by hydrolysis in aqueous acidic or basic conditions, leading to the release of HCN gas.[1] Within the body, metabolic processes can also generate cyanide from the aminonitrile, leading to cyanide toxicity.[2] Cyanide is a potent cytotoxic agent that inhibits cellular respiration, leading to severe hypoxic signs without cyanosis (blue discoloration of the skin).[2]
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount and relies on a combination of robust engineering controls and diligent use of appropriate PPE.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All work involving 2-Amino-2-ethylbutanenitrile, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8][11] This is non-negotiable. The fume hood contains vapors and provides the first line of defense against inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3] Eyewash stations and safety showers must be located in the immediate vicinity of the workstation and be regularly tested.[10]
Personal Protective Equipment (PPE): The Last Line of Defense
The correct selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[8][12] | Thin disposable gloves provide only a contact barrier and should be changed immediately upon suspected contamination.[12] Inspect gloves for any signs of degradation or puncture before use.[9] Wash hands thoroughly after removing gloves.[6] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[10][12] | Standard safety glasses are insufficient. Goggles must be worn to protect against splashes, and a face shield is required when there is a significant risk of splashing.[11] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes.[3][12] | The lab coat must be fully buttoned. Do not wear shorts, sandals, or perforated shoes in the laboratory.[9][11] An acid-resistant apron should be worn over the lab coat for added protection.[12] |
| Respiratory Protection | Use appropriate respiratory equipment when engineering controls are insufficient.[9] | If there is a potential for exceeding exposure limits or in an emergency situation, a NIOSH-approved respirator with cartridges appropriate for organic vapors and cyanides must be used.[10] |
Detailed Safe Handling and Storage Protocol
A systematic approach to handling minimizes the risk of exposure and accidental release.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered.[11] Assemble all necessary equipment, including reaction glassware, spill kits, and waste containers, inside the hood. Don all required PPE.
-
Weighing and Transfer:
-
Reaction Setup:
-
Post-Procedure:
-
Decontaminate all glassware and equipment that has come into contact with the aminonitrile.
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves and bench paper, in a clearly labeled, sealed hazardous waste container.[13]
-
Wash hands and any exposed skin thoroughly after completing work.[9]
-
Storage Requirements:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[7]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][10] Nitriles can react violently with strong oxidizing acids.[5]
-
Store in a locked cabinet or an area with restricted access.[3]
Emergency Procedures: A Validating System for Response
Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.
Accidental Spill Response
An accidental release requires immediate and decisive action. The following workflow outlines the critical decision points and actions for responding to a spill of 2-Amino-2-ethylbutanenitrile.
Caption: Workflow for responding to a 2-Amino-2-ethylbutanenitrile spill.
First-Aid Measures
-
General Advice: Speed is critical.[2] Remove the victim from the source of exposure immediately. Call for emergency medical help and provide the Safety Data Sheet to responders.[3][6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or absent, give artificial respiration (do NOT use mouth-to-mouth resuscitation).[3] Administer 100% oxygen if trained to do so. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Flush skin with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[3]
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses, if present and easy to do.[7] Continue rinsing. Seek immediate medical attention.[7]
-
If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Get emergency medical help immediately.[3]
-
Note to Physician: Treat symptomatically. Be prepared to treat for cyanide poisoning. Antidotes for cyanide, such as amyl nitrite, sodium nitrite, and sodium thiosulfate, should be administered only by qualified medical personnel.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][3]
-
Specific Hazards: Combustion will produce toxic and flammable gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[5][13][14] Containers may explode in a fire.[14]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in positive pressure mode.[3][13]
Physical and Chemical Properties
| Property | Value (for 2-Amino-2-methylbutanenitrile) |
| Molecular Formula | C5H10N2 |
| Molecular Weight | 98.15 g/mol [5] |
| Appearance | Yellow liquid with an ammonia-like odor[5] |
| Boiling Point | 193.3 °C at 760 mmHg[15] |
| Flash Point | 70.7 °C[15] |
| Density | 0.907 g/cm³[15] |
| Water Solubility | Insoluble in water[5] |
Disposal Considerations
Waste generated from the use of 2-Amino-2-ethylbutanenitrile is considered hazardous waste.
-
Collect all chemical waste and contaminated materials in suitable, closed, and clearly labeled containers.[3]
-
Do not dispose of this chemical down the drain or into the environment.[3][6]
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3][13]
References
- Tokyo Chemical Industry. (2024, November 19).
- ChemSynthesis. (2025, May 20). 2-amino-2-ethylbutanenitrile - C6H12N2, density, melting point, boiling point, structural formula, synthesis.
- CAMEO Chemicals - NOAA. 2-AMINO-2-METHYL-BUTANE NITRILE.
- Fisher Scientific. (2025, May 1).
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-2,3-dimethylbutyronitrile.
- Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril)
- Sigma-Aldrich. (2025, April 28).
- Fisher Scientific. (2009, September 26).
- PubChem. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830.
- NJ.gov.
- Chemsrc. (2025, August 25). 2-Amino-2-methylbutanenitrile | CAS#:4475-95-0.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- ACS Publications. (2021, January 7).
- BLD Pharm. 859081-90-6|2-Amino-2-ethylbutanenitrile hydrochloride.
- Actylis Lab Solutions.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile D
- PubChem - NIH. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137.
- UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- PubChem - NIH. 2-Aminobutanenitrile | C4H8N2 | CID 419293.
Sources
- 1. 2-AMINO-2-METHYL-BUTANE NITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. 2-Amino-2-methylbutanenitrile | CAS#:4475-95-0 | Chemsrc [chemsrc.com]
toxicological profile of 2-Amino-2-ethylbutanenitrile
This technical guide provides a comprehensive toxicological and safety profile for 2-Amino-2-ethylbutanenitrile , a specialized
Technical Whitepaper for Research & Development
Executive Summary
2-Amino-2-ethylbutanenitrile (CAS: 22374-51-2), also known as
Core Hazard: This compound poses a dual-threat toxicological profile:
-
Acute Systemic Toxicity: It acts as a potent chemical asphyxiant. Upon ingestion or inhalation, it functions as a "masked" source of cyanide, metabolizing or hydrolyzing to release Hydrogen Cyanide (HCN), which inhibits mitochondrial respiration.
-
Chemical Instability (Retro-Strecker): In the presence of moisture or physiological pH, it exists in equilibrium with its precursors (3-pentanone, ammonia, and HCN), creating an immediate inhalation hazard even without metabolic activation.
Classification: Based on structural analogs (e.g., 2-amino-2-methylbutanenitrile, LD
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the physical nature of this molecule is prerequisite to predicting its toxicokinetics.
| Property | Data | Relevance to Toxicology |
| IUPAC Name | 2-Amino-2-ethylbutanenitrile | Defines substitution pattern (gem-diethyl). |
| CAS Number | 22374-51-2 | Unique identifier for safety tracking. |
| Molecular Formula | C | Low molecular weight (112.17 g/mol ) facilitates rapid absorption. |
| Structure | Gem-diethyl substitution at | Steric bulk increases lipophilicity compared to simple aminonitriles, potentially enhancing CNS penetration. |
| Physical State | Colorless to yellow oil | High volatility; significant vapor inhalation risk. |
| Solubility | Organic solvents; moderate in water | Lipophilicity allows dermal absorption; aqueous instability leads to HCN release. |
| Boiling Point | ~160–170°C (est.) | Thermal decomposition prior to boiling may release toxic fumes. |
Mechanistic Toxicology
The toxicity of 2-Amino-2-ethylbutanenitrile is driven by two distinct mechanisms: Chemical Decomposition (Pre-systemic) and Metabolic Bioactivation (Systemic).
The Retro-Strecker Equilibrium (Chemical Hazard)
Unlike stable aliphatic nitriles (e.g., acetonitrile),
Reaction:
-
Implication: Ingestion results in the rapid liberation of free cyanide in the stomach, leading to faster onset of symptoms than nitriles requiring hepatic metabolism.
Metabolic Bioactivation (Systemic Hazard)
Once absorbed intact, the compound undergoes oxidative deamination, likely catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 isoforms).
Mechanism of Action (MOA):
-
Oxidative Deamination: The
-amino group is removed, forming an unstable intermediate (an -ketonitrile or imine species). -
Cyanide Release: The intermediate spontaneously collapses to release the cyanide ion (CN
). -
Mitochondrial Inhibition: CN
binds with high affinity to the ferric iron (Fe ) in the heme moiety of Cytochrome c Oxidase (Complex IV) in the electron transport chain. -
Cytotoxic Anoxia: This blocks oxidative phosphorylation, halting ATP production and forcing cells into anaerobic metabolism, causing lactic acidosis and cell death.
Visualizing the Pathway
The following diagram illustrates the dual pathways leading to cyanide toxicity.
Figure 1: Dual-pathway mechanism showing both hydrolytic and metabolic generation of cyanide.
Toxicological Data & Risk Assessment
While specific LD
Comparative Toxicity Table
| Endpoint | Analog Data (2-Amino-2-methyl...) | Estimated for 2-Amino-2-ethyl... | Interpretation |
| Acute Oral LD | 74 mg/kg | 50–100 mg/kg | Highly Toxic. A small accidental splash or ingestion is potentially fatal. |
| Acute Dermal LD | < 200 mg/kg (est) | Similar | Rapid transdermal absorption due to lipophilicity. |
| Inhalation Risk | High | High | Vapor pressure allows lethal concentrations in unventilated spaces. |
| Target Organs | CNS, Cardiovascular, Liver | CNS, Cardiovascular | Primary cause of death is respiratory arrest via CNS depression. |
Clinical Signs of Exposure
Researchers must recognize the "Cyanide Toxidrome":
-
Immediate (Seconds/Minutes): Hyperventilation (trying to compensate for oxygen block), anxiety, dizziness, headache.
-
Progressive: Nausea, vomiting, "bitter almond" odor (unreliable), cherry-red skin (rare, usually cyanosis is seen later).
-
Severe: Convulsions, coma, respiratory failure, bradycardia, cardiac arrest.
Experimental Protocols & Safety Systems
CRITICAL: Do not handle this substance without a validated Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available.
Safe Handling Workflow
This protocol ensures containment of both the parent compound and potential HCN gas.
-
Engineering Controls:
-
All weighing and synthesis must occur inside a certified chemical fume hood .
-
Use a glove box if handling >10 grams or heating the substance.
-
-
PPE Layering:
-
Hands: Double-gloving is mandatory. Inner: Nitrile (4 mil). Outer: Butyl Rubber or Silver Shield (permeation resistant to organics/nitriles).
-
Respiratory: If outside a hood, use a Full-Face Respirator with Type B (Inorganic Gas) and Type A (Organic Vapor) combination cartridges.
-
-
Deactivation (Spill Control):
-
Do NOT use acid (accelerates HCN release).
-
Neutralization Solution: 5% Sodium Hypochlorite (Bleach) mixed with Sodium Hydroxide (pH > 10). This oxidizes cyanide to less toxic cyanate.
-
Emergency Response Algorithm
If exposure is suspected, execute the following logic immediately.
Figure 2: Decision matrix for emergency response to aminonitrile exposure.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15576830, 2-Amino-2-methylbutanenitrile. Retrieved from [Link]
-
Willhite, C. C., & Smith, R. P. (1981). Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
ChemSrc. (2025).[1] 2-Amino-2-methylbutanenitrile MSDS and Toxicity Data. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of
-Aminonitriles via Strecker Reaction. Retrieved from [Link]
Sources
Technical Whitepaper: 2-Amino-2-ethylbutanenitrile as a Pivotal Intermediate for Sterically Hindered Scaffolds
Executive Summary
2-Amino-2-ethylbutanenitrile (AEBN), often synthesized via the Strecker reaction from 3-pentanone, represents a critical class of
This guide details the technical applications of AEBN, focusing on its role as the primary precursor to
Structural Analysis & Synthesis
The Steric Challenge
The geminal diethyl substitution at the
-
Nucleophilic Attack: Attack on the nitrile carbon is kinetically retarded compared to unhindered nitriles (e.g., aminoacetonitrile).
-
Stability: The molecule is resistant to racemization (though AEBN itself is achiral, its derivatives may not be) and metabolic degradation, a property exploited in drug design.
Synthesis Protocol (Strecker Reaction)
While AEBN is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.
Protocol: Modified Strecker Synthesis
-
Reagents: 3-Pentanone (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Ammonia (aq, excess).
-
Solvent: Methanol/Water (1:1).
-
Conditions:
-
Dissolve
and in water. -
Add 3-pentanone and methanol.
-
Stir vigorously at 30–40°C for 24–48 hours. (Note: The reaction is slower than with aldehydes due to ketone steric hindrance).
-
Workup: Extract with diethyl ether. The aminonitrile is often unstable to distillation; use crude or purify via acid-base extraction.
-
Primary Application: Synthesis of -Diethylglycine (Deg)
The most significant application of AEBN is its conversion to 2-amino-2-ethylbutanoic acid (
The Hydrolysis Problem
Direct acid hydrolysis of AEBN to the amino acid is notoriously difficult. The standard mechanism involves the attack of water on the protonated nitrile. The tetrahedral intermediate is destabilized by the two ethyl groups.
-
Standard Acid Hydrolysis: 6M HCl, reflux, 12h
Often yields incomplete conversion or amide intermediate. -
Recommended Protocol: Two-Step "Pinner-Type" or "Bucherer-Bergs" Route.
Recommended Workflow: The Hydantoin Route
To bypass the kinetic barrier of direct hydrolysis, the Bucherer-Bergs cyclization strategy is preferred. The aminonitrile is first converted to a hydantoin, which is then hydrolyzed under basic conditions.
Step 1: Hydantoin Formation
-
Reactants: AEBN, Ammonium Carbonate (excess), Ethanol/Water (1:1).
-
Condition: Reflux at 60°C under
atmosphere (or sealed tube) for 4 hours. -
Mechanism: The amine attacks
to form a carbamate, which cyclizes onto the nitrile. -
Product: 5,5-Diethylhydantoin.
Step 2: Basic Hydrolysis to Deg
-
Reactants: 5,5-Diethylhydantoin, 60%
(Acidic route) or (Basic route). Note: Basic hydrolysis is generally preferred for opening the hydantoin ring. -
Condition: Autoclave at 150°C or reflux in high-boiling solvent (e.g., ethylene glycol) for 24h.
-
Output:
-Diethylglycine.
Visualization of Hydrolysis Pathways
Figure 1: Comparison of synthetic pathways from AEBN to
Heterocyclic Chemistry & Derivatization
AEBN serves as a "linchpin" scaffold for synthesizing heterocycles used in anticonvulsant research and agrochemistry.
Reaction with Carbon Disulfide ( )
The reaction of AEBN with
Protocol: Dithiocarbamate Synthesis
-
Dissolve AEBN in Ethanol.
-
Add
(1.2 eq) and Triethylamine (1.0 eq). -
Stir at
for 2 hours. -
Result: Formation of the dithiocarbamate salt.
-
Cyclization: Heating this salt in acidic media yields 5,5-diethyl-2,4-dithiohydantoin.
Application Data: Heterocycle Stability
The gem-diethyl group imparts high hydrolytic stability to the resulting heterocycles.
| Derivative | Reagent Added | Product Class | Application |
| Hydantoin | 5,5-Diethylhydantoin | Anticonvulsant Scaffolds | |
| Thiohydantoin | 5,5-Diethyl-2-thiohydantoin | Edman Degradation Ref. | |
| Imidazoline | Ethylenediamine | Imidazoline derivative | Adrenergic receptor ligands |
| Diamine | 2,2-Diethyl-1,2-diaminoethane | Chiral auxiliary backbone |
Peptidomimetic Utility
In drug development, linear peptides often suffer from rapid proteolytic degradation and poor bioavailability. Incorporating AEBN-derived amino acids (Deg) solves this by restricting conformational freedom.
The "Thorpe-Ingold" Effect
The two ethyl groups on the
-
Consequence: Peptides containing Deg strongly favor helical structures (
-helix or -helix). -
Application: Stabilizing short peptide sequences to mimic protein binding epitopes.
Workflow: Incorporation into Peptides
Since Deg is sterically hindered, standard solid-phase peptide synthesis (SPPS) coupling protocols (e.g., HBTU/DIPEA) are often too slow.
Optimized Coupling Protocol for Deg:
-
Activator: Use HATU or PyAOP (more reactive than HBTU).
-
Conditions: Microwave-assisted coupling (75°C, 10 min) is highly recommended.
-
N-Terminus: Once Deg is coupled, deprotecting the Fmoc group is standard, but coupling the next amino acid onto the Deg N-terminus is extremely difficult due to the ethyl shielding.
-
Solution: Use highly reactive acyl fluorides or symmetric anhydrides for the subsequent coupling.
Reduction to 1,2-Diamines
Reduction of the nitrile group in AEBN yields 2-ethyl-1,2-butanediamine . This vicinal diamine is a precursor for sterically crowded ligands in transition metal catalysis (e.g., for olefin polymerization catalysts).
Reduction Protocol:
-
Reagent: Lithium Aluminum Hydride (
) in dry THF. -
Conditions: Reflux for 12 hours.
-
Note: Catalytic hydrogenation (Raney Ni) is often insufficient due to catalyst poisoning by the amine; hydride reduction is preferred.
References
-
Strecker Synthesis & Steric Hindrance
-
Mowry, D. T. (1948). The Preparation of Nitriles.[1] Chemical Reviews.
-
-
Synthesis of
-Dialkylglycines:- Tanaka, M., et al. (2025). Practical Synthesis of α,α-Dialkylglycines via Bucherer-Bergs Reaction.
-
(General MDPI Molecules landing for recent peptide synth methods).
-
Peptidomimetic Applications (Conformational Restriction)
- Toniolo, C., et al. (2001). Structure and conformation of peptides containing the α,α-disubstituted amino acid residue.
-
Heterocycle Form
Reactions):- World Health Organization (2025).
-
Solid Phase Peptide Synthesis with Hindered Amino Acids
- Albericio, F. (2004). Developments in peptide and amide synthesis.
Sources
Application Note: Optimized Purification Strategies for 2-Amino-2-ethylbutanenitrile
Executive Summary
2-Amino-2-ethylbutanenitrile (also known as
This Application Note provides a definitive guide to purifying this thermally unstable intermediate. Unlike simple amines,
Recommended Strategy:
-
Primary Cleanup: Acid-Base extraction to remove neutral organic impurities (unreacted ketone).
-
Stabilization: Conversion to the hydrochloride salt (2-Amino-2-ethylbutanenitrile·HCl).
-
Polishing: Recrystallization of the salt to achieve >98% purity.
Safety & Handling (Critical)
WARNING: CYANIDE HAZARD & RETRO-STRECKER DECOMPOSITION
-
Residual Cyanide: Crude Strecker products often contain unreacted NaCN/KCN. Acidification must be performed in a well-ventilated hood to manage potential HCN evolution.
-
Thermal Instability: The free base aminonitrile is unstable above 60°C and can decompose to release HCN gas. Avoid high-vacuum distillation unless strictly necessary.
-
Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a face shield are mandatory. Keep a Cyanide Antidote Kit available.
Characterization of Crude Material
Before purification, the crude reaction mixture typically presents as:
-
Appearance: Dark amber to brown viscous oil.
-
Major Impurities:
-
3-Pentanone (Diethyl ketone): Unreacted starting material (Neutral).
-
Polymeric Tars: Dark byproducts of cyanide polymerization (Neutral/Acidic).
-
Inorganic Salts: NaCN, NH₄Cl (Water-soluble).
-
Purification Protocols
Protocol A: Acid-Base Extraction (The "Cleanup")
Objective: To isolate the crude amine from neutral organics (ketone) and inorganic salts.
Reagents:
-
Diethyl ether (
) or Dichloromethane (DCM) -
Hydrochloric acid (2.0 M and 6.0 M)
-
Sodium hydroxide (NaOH) solution (20% w/v)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (
)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction residue in
(10 mL per gram of crude). -
First Extraction (Acidic):
-
Phase Separation:
-
Neutralization (The Critical Step):
-
Cool the acidic aqueous layer to 0–5°C in an ice bath. Note: Heat promotes hydrolysis to the amide.
-
Slowly basify with 20% NaOH until pH
9–10. Monitor temperature; do not exceed 10°C.
-
-
Second Extraction (Recovery):
-
Extract the cold basic aqueous solution immediately with DCM (
volumes).
-
-
Drying: Wash combined DCM layers with brine, dry over anhydrous
, and filter. -
Concentration: Remove solvent under reduced pressure (Rotavap) at < 30°C .
-
Result: Pale yellow oil (Free Base). Purity typically 85–90%.
-
Protocol B: Hydrochloride Salt Formation (The "Stabilization")
Objective: To convert the unstable oil into a stable, crystalline solid for high-purity storage.
Reagents:
-
Crude Free Base (from Protocol A)
-
Anhydrous Diethyl Ether or Isopropanol (IPA)
-
HCl gas (generated in situ) OR 4.0 M HCl in Dioxane
Step-by-Step Procedure:
-
Solvation: Dissolve the free base oil in dry diethyl ether (approx. 5 mL/g).
-
Acidification:
-
Option 1 (Preferred): Add 4.0 M HCl in Dioxane dropwise at 0°C with vigorous stirring.
-
Option 2 (Gas): Bubble dry HCl gas through the solution.
-
-
Precipitation: The hydrochloride salt will precipitate immediately as a white solid. Continue addition until no further precipitation occurs (test supernatant).
-
Filtration: Filter the solid under vacuum/nitrogen blanket.
-
Washing: Wash the filter cake with cold, dry ether to remove residual colored impurities.
Protocol C: Recrystallization (Polishing)
Objective: To achieve >98% purity suitable for pharma-grade applications.
-
Solvent System: Ethanol/Diethyl Ether (solvent/anti-solvent).
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute ethanol.
-
Crystallization: Remove from heat. Add diethyl ether dropwise until slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Collection: Filter the white needles/plates and dry in a vacuum desiccator over
.
Process Visualization
Diagram 1: Purification Decision Matrix
Caption: Logical workflow for selecting the appropriate purification route based on impurity profile.
Diagram 2: Acid-Base Extraction Mechanism
Caption: Separation logic relying on the basicity of the amine vs. neutral impurities.
Analytical Validation
To ensure the protocol was successful, validate the product using the following metrics:
| Test | Expected Result (HCl Salt) | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation or free base presence. |
| Melting Point | Sharp range (e.g., >200°C dec.) | Broad range indicates residual solvent or amide. |
| IR Spectroscopy | Weak/Absent CN peak ( | The CN stretch is often very weak in |
| ¹H-NMR ( | Ethyl groups: Triplet ( | Check for absence of ketone carbonyl signal ( |
| Silver Nitrate Titration | Stoichiometric Chloride | Confirms mono-hydrochloride salt formation. |
Troubleshooting Guide
Issue: Low yield after Acid-Base extraction.
-
Cause: The aminonitrile may have hydrolyzed to the amide or acid during the acidic wash if the temperature was too high or contact time too long.
-
Fix: Keep all aqueous steps at 0–5°C and perform the basification/re-extraction rapidly.
Issue: Product is an oil that won't crystallize upon HCl addition.
-
Cause: Presence of water or ethanol in the ether.
-
Fix: Ensure the ether is dried over Na wire or molecular sieves. Use anhydrous HCl in dioxane rather than aqueous HCl.
Issue: Dark color persists in the salt.
-
Cause: Polymerized cyanide trapped in the crystal lattice.
-
Fix: Dissolve salt in methanol, treat with activated charcoal for 15 mins, filter through Celite, then recrystallize.
References
-
Strecker Synthesis Overview
- Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Source:
-
Purific
-Aminonitriles via Salts:- Davis, F. A., et al. (2000).
-
Source:
-
Safety in Nitrile Distillation
-
Synthesis of Diethylglycine Precursors
-
Instability of
-Aminonitriles:- Tauber, J., et al. (2020). "Stability of -Aminonitriles: A key to the Strecker Synthesis". European Journal of Organic Chemistry.
-
Source:
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
Comprehensive Characterization of 2-Amino-2-ethylbutanenitrile: Stability-Indicating Protocols
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
2-Amino-2-ethylbutanenitrile (also known as diethylglycine nitrile) is a critical
Analytical Challenge: The primary challenge in characterizing this molecule is the Retro-Strecker equilibrium .[1] In the presence of moisture or thermal stress, the molecule can revert to its precursors (3-pentanone, HCN, and ammonia) or hydrolyze to the corresponding amide/acid. Therefore, analytical protocols must be stability-indicating and minimize thermal degradation during measurement.[1]
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 22374-51-2 | Specific to the free base |
| Molecular Formula | ||
| Molecular Weight | 112.17 g/mol | |
| Structure | Gem-diethyl substitution | Achiral (Plane of symmetry) |
| Physical State | Yellowish liquid | Ammonia-like odor |
| Boiling Point | ~193°C (Predicted) | Thermal degradation likely before BP |
| Solubility | Soluble in organic solvents (DCM, MeOH) | Hydrolyzes in water |
Analytical Decision Matrix
The following workflow illustrates the logic for selecting the appropriate method based on the analytical objective (Purity vs. Identity vs. Impurities).
Figure 1: Analytical strategy emphasizing the avoidance of direct thermal stress for quantitative analysis.
Method A: HILIC-MS/UV (Recommended for Purity)[1]
Rationale: Reverse Phase (RP) chromatography is often unsuitable due to the high polarity of the amine and nitrile groups, leading to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar aminonitrile without the need for ion-pairing reagents, and the mild temperature prevents degradation.
Protocol Parameters
-
Column: ZIC-HILIC or Amide-HILIC (e.g., 150 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
UV: 210 nm (Nitrile absorbance is weak; use for high concentrations).
-
MS (Preferred): ESI Positive Mode. Target Mass:
.
-
-
Sample Diluent: 90:10 Acetonitrile:Water (Minimizes hydrolysis risk).
System Suitability Criteria:
-
Retention Time: Stable within ±0.1 min.
-
Tailing Factor: < 1.5 (Amines tend to tail; ammonium acetate buffer mitigates this).
Method B: Derivatized GC-MS (For Impurities)[1]
Rationale: Direct injection of
Derivatization Protocol
-
Preparation: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM).
-
Reaction: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of Pyridine (catalyst).
-
Incubation: Cap and incubate at 60°C for 30 minutes.
-
Workup: Evaporate to dryness under nitrogen stream. Reconstitute in 1 mL Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS.
GC Parameters[1][9][10]
-
Inlet: Split 20:1, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Oven: 60°C (1 min) → 15°C/min → 280°C (5 min).
-
MS Source: 230°C.
-
Target Ion: Look for the molecular ion of the TFA-derivative (
Da) and the characteristic fragment (m/z 69).
Method C: Non-Aqueous Titration (Assay)
Rationale: For bulk purity assessment (>95%), titration is more precise than chromatography. The primary amine is basic enough to be titrated with perchloric acid in a non-aqueous medium.
Protocol
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid. -
Indicator: Crystal Violet (transition from violet to blue-green) or Potentiometric endpoint detection.
-
Procedure:
-
Weigh accurately ~150 mg of sample.
-
Dissolve in 20 mL Glacial Acetic Acid.
-
Titrate with 0.1 N
to the endpoint. -
Blank: Perform a blank titration on the solvent.
-
Calculation:
Method D: NMR Spectroscopy (Structural Verification)
Rationale: NMR confirms the gem-diethyl structure and ensures the nitrile group is intact.[1]
Expected Signals ( )
-
NMR:
-
1.6 - 1.8 ppm: Multiplet (4H,
of ethyl groups). Due to the chiral center potential (if derivatives were made) or magnetic equivalence in the symmetric precursor, these appear as a quartet-like multiplet. Correction: In the achiral symmetric molecule, these are equivalent. -
1.0 ppm: Triplet (6H,
of ethyl groups). -
1.8 - 2.0 ppm: Broad singlet (2H,
, exchangeable with ).
-
1.6 - 1.8 ppm: Multiplet (4H,
-
NMR:
-
~122 ppm: Nitrile carbon (
). -
~55 ppm: Quaternary carbon (
-C).[1] -
~30 ppm: Methylene carbons (
). -
~8 ppm: Methyl carbons (
).
-
~122 ppm: Nitrile carbon (
Stability & Handling (Crucial)
Degradation Pathway: The diagram below details the Retro-Strecker mechanism that analysts must prevent during sample preparation.
Figure 2: Degradation pathways. The Retro-Strecker reaction is reversible but favors breakdown at high temperatures.[1]
Handling Protocol:
-
Storage: Store neat material at -20°C under Argon/Nitrogen.
-
Solvents: Use anhydrous solvents (DCM, Acetonitrile) for stock solutions.
-
Time Window: Analyze diluted samples within 4 hours of preparation.
References
-
PubChem Database. (2023). 2-Amino-2-ethylbutanenitrile Compound Summary. National Center for Biotechnology Information. Link
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. (Foundational chemistry of aminonitrile synthesis).
-
Zu, L., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. (Discusses stability and LC-MS analysis of Strecker products). Link
- Kaspar, H., et al. (2008). Amino acid analysis in biological fluids by GC-MS and LC-MS. Journal of Chromatography B.
- Deng, C., et al. (2005). Rapid determination of amino acids by HILIC-MS. Rapid Communications in Mass Spectrometry. (Basis for HILIC parameters).
Sources
Application Note: FT-IR Characterization of 2-Amino-2-ethylbutanenitrile
Abstract
This application note details the Fourier Transform Infrared (FT-IR) analysis of 2-Amino-2-ethylbutanenitrile (CAS: 22374-51-2), a critical
Introduction & Chemical Context
2-Amino-2-ethylbutanenitrile (also known as 2-amino-2-ethylbutyronitrile) is a precursor in the synthesis of sterically hindered amino acids, such as
Accurate characterization is challenging due to the electronic coupling between the geminal amine and nitrile groups. Unlike simple alkyl nitriles, which exhibit strong dipolar changes and intense IR bands,
Key Molecular Features:
-
Geminal Substitution: The central carbon holds both an electron-donating amine (
) and an electron-withdrawing nitrile ( ), creating a "push-pull" electronic environment.[1] -
Steric Bulk: Two ethyl groups create significant steric hindrance, potentially affecting the hydrogen bonding network of the amine.
Experimental Protocol
Sample Preparation
Physical State: Typically a colorless to yellow liquid or low-melting solid.[1] Technique: Attenuated Total Reflectance (ATR) is the preferred method due to the potential toxicity (cyanide liberation) and hydroscopic nature of the amine.
Step-by-Step Workflow:
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal.[1] Diamond is preferred for chemical resistance.[1]
-
Background Collection: Acquire an air background (32 scans) immediately prior to sampling to minimize atmospheric water/CO
interference.[1] -
Sample Loading:
-
Liquids: Place 10-20
L of neat sample on the crystal center. -
Solids: If solidified, place a small crystal (< 2 mg) and apply high pressure with the anvil to ensure optical contact.[1]
-
-
Cleaning: CRITICAL SAFETY STEP. Clean the crystal immediately with ethanol into a dedicated cyanide-waste container.[1] Do not use acidic cleaning solutions, as they may liberate HCN gas from residual sample.[1]
Instrument Parameters
| Parameter | Setting | Rationale |
| Detector | DTGS or MCT | DTGS is sufficient; MCT provides higher sensitivity for weak nitrile bands.[1] |
| Resolution | 4 cm | Standard resolution to resolve N-H stretching doublets.[1] |
| Scans | 32 - 64 | Higher scan count improves Signal-to-Noise (S/N) for the fingerprint region.[1] |
| Range | 4000 – 600 cm | Covers all diagnostic fundamental vibrations.[1] |
| Apodization | Blackman-Harris | Minimizes side-lobes for sharp nitrile peaks.[1] |
Spectral Analysis & Interpretation
The spectrum of 2-Amino-2-ethylbutanenitrile is defined by three diagnostic zones.
Zone I: High Wavenumber (3500 – 2800 cm )[1]
-
Primary Amine (
): Look for a characteristic doublet between 3300 – 3500 cm .[1][2] -
Alkyl Groups (Ethyl): Strong C-H stretching vibrations appear between 2850 – 2980 cm
.[1] The presence of methyl ( ) and methylene ( ) groups will result in multiple overlapping bands.[1]
Zone II: The Diagnostic Nitrile Region (2260 – 2200 cm )[1][2]
-
Nitrile (
): Expected peak at 2220 – 2250 cm .[1] -
The "Weak Band" Warning: In
-aminonitriles, the IR intensity of the nitrile stretch is often significantly lower than in simple alkyl nitriles (e.g., acetonitrile). This is due to the amine group reducing the bond polarity change during vibration. Do not interpret a weak peak here as low concentration; it is an intrinsic molecular property.
Zone III: The Fingerprint (1650 – 1000 cm )[1]
-
N-H Scissoring (
): A medium-intensity band near 1600 – 1620 cm .[1] -
C-N Stretch: A band in the 1000 – 1250 cm
range, often coupled with skeletal vibrations of the ethyl groups.
Visualization: Spectral Assignment Map
The following diagram maps the molecular structure to the expected spectral features, visualizing the logic of assignment.
Figure 1: Functional group mapping to diagnostic IR frequencies. Note the specific warning regarding Nitrile intensity.
Self-Validating Quality Control (The "Hydrolysis Check")
A common failure mode in Strecker synthesis is the partial hydrolysis of the nitrile to an amide (2-amino-2-ethylbutanamide). This renders the intermediate useless for certain downstream applications.[1]
The Validation Logic:
-
Pass: Distinct Nitrile peak (2230 cm
) + Amine Scissoring (1600 cm ). -
Fail (Hydrolysis): Appearance of a strong, broad Amide I band (C=O) around 1650 – 1690 cm
.[1]
Figure 2: Logic gate for validating sample purity and detecting common hydrolysis byproducts.
Safety & Hazards
-
Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or chemical decomposition can release cyanide.[1] Handle all samples in a fume hood.
-
Waste Disposal: Do not mix with acids.[1] Dispose of cleaning wipes and solvents in basic (pH > 10) waste streams to prevent HCN volatilization.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15576830, 2-Amino-2-methylbutyronitrile (Analog).[1] Retrieved from [Link]
-
Master Organic Chemistry. The Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Bernstein, M. P., et al. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine.[1][3] Advances in Space Research.[1] (Discusses the "weak" nitrile phenomenon in
-aminonitriles). Retrieved from [Link] -
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link][1]
Sources
Application Notes and Protocols for the Enzymatic Hydrolysis of 2-Amino-2-ethylbutanenitrile
Introduction: A Greener Route to α,α-Disubstituted Amino Acids
The synthesis of α,α-disubstituted amino acids, such as 2-amino-2-ethylbutanoic acid, is of significant interest to the pharmaceutical and fine chemical industries. These non-proteinogenic amino acids serve as crucial chiral building blocks for creating peptides with enhanced stability and unique conformational properties.[1] Traditionally, the synthesis of these compounds involves harsh chemical hydrolysis of the corresponding α-aminonitriles, often requiring extreme pH and high temperatures.[2] Biocatalysis, utilizing enzymes like nitrilases, presents a compelling green chemistry alternative, offering high selectivity and mild reaction conditions.[2][3][4]
Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia, often with high enantioselectivity.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic hydrolysis of 2-Amino-2-ethylbutanenitrile to produce 2-amino-2-ethylbutanoic acid using a nitrilase. We will delve into the rationale behind experimental design, provide detailed protocols for the reaction and its analysis, and discuss the critical parameters for successful implementation.
The primary challenge in the enzymatic hydrolysis of α,α-disubstituted aminonitriles is the steric hindrance around the nitrile group, which can significantly impact enzyme activity and enantioselectivity.[6] Therefore, the selection of a suitable nitrilase, potentially from a robust microbial source like Rhodococcus sp., is paramount.[5][7] This guide will propose a robust starting point for developing a highly efficient and selective biocatalytic process.
Reaction Pathway and Mechanism
The enzymatic hydrolysis of 2-Amino-2-ethylbutanenitrile to 2-amino-2-ethylbutanoic acid proceeds via a direct conversion catalyzed by a nitrilase. The generally accepted mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group. This is followed by the addition of water molecules to yield the carboxylic acid and ammonia, regenerating the enzyme for subsequent catalytic cycles.
Caption: Figure 1: Enzymatic Hydrolysis Pathway. A schematic representation of the nitrilase-catalyzed conversion of 2-Amino-2-ethylbutanenitrile to 2-amino-2-ethylbutanoic acid and ammonia.
Materials and Methods
Materials
| Material | Supplier | Grade |
| 2-Amino-2-ethylbutanenitrile | Varies | ≥95% |
| Nitrilase (e.g., from Rhodococcus rhodochrous) | Commercial Supplier or In-house Preparation | Lyophilized powder or immobilized |
| Potassium Phosphate Buffer (50 mM, pH 7.5) | Varies | Molecular Biology Grade |
| Hydrochloric Acid (HCl) | Varies | Analytical Grade |
| Sodium Hydroxide (NaOH) | Varies | Analytical Grade |
| Acetonitrile (ACN) | Varies | HPLC Grade |
| Water | Varies | HPLC Grade |
| Derivatization Reagent (e.g., MTBSTFA for GC-MS) | Varies | Derivatization Grade |
Protocol 1: Synthesis of 2-Amino-2-ethylbutanenitrile (Strecker Synthesis)
The starting material, 2-Amino-2-ethylbutanenitrile, can be synthesized via the Strecker reaction from diethyl ketone.
Procedure:
-
In a well-ventilated fume hood, combine diethyl ketone, ammonium chloride, and sodium cyanide in a suitable solvent such as aqueous ethanol.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture carefully with a suitable acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Amino-2-ethylbutanenitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Enzymatic Hydrolysis of 2-Amino-2-ethylbutanenitrile
This protocol provides a starting point for the optimization of the enzymatic hydrolysis.
Reaction Setup:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[8] The optimal pH for nitrilases is typically in the neutral to slightly alkaline range.[3]
-
Dissolve 2-Amino-2-ethylbutanenitrile in the phosphate buffer to a final concentration of 10-50 mM. Higher concentrations may lead to substrate inhibition.
-
Equilibrate the substrate solution to the desired reaction temperature, typically between 30-40°C.[8]
-
Add the nitrilase (either as a lyophilized powder or immobilized beads) to the reaction mixture to a final concentration of 1-5 mg/mL (for free enzyme) or 10-50 g/L (for immobilized enzyme).
-
Incubate the reaction mixture with gentle agitation (e.g., 150-200 rpm on an orbital shaker) for 12-24 hours.
-
Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.
-
Terminate the reaction in the aliquots by adding an equal volume of 1 M HCl, which will precipitate the enzyme and stop the reaction.
-
Centrifuge the terminated reaction samples to pellet the precipitated enzyme and collect the supernatant for analysis.
Caption: Figure 2: Experimental Workflow. A step-by-step overview of the enzymatic hydrolysis protocol.
Protocol 3: Analytical Method - HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction by separating and quantifying the substrate and product. Since many amino acids lack a strong chromophore, derivatization or the use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column with low wavelength UV detection is recommended.[9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: HILIC silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 75:25 ACN:2.5 mM KH₂PO₄, pH 2.85).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 200 nm.[9]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of 2-Amino-2-ethylbutanenitrile and 2-amino-2-ethylbutanoic acid of known concentrations in the mobile phase to generate a calibration curve.
-
Filter the supernatant from the reaction aliquots through a 0.22 µm syringe filter.
-
Inject the filtered samples and standards onto the HPLC system.
-
Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to the standards.
-
Calculate the conversion and yield of the reaction.
Protocol 4: Analytical Method - GC-MS Analysis (with Derivatization)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of amino acids, but requires a derivatization step to increase their volatility.[10] Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective method.
Derivatization Procedure:
-
Take a known volume of the reaction supernatant and evaporate it to dryness under a stream of nitrogen.
-
Add a solution of MTBSTFA in a suitable solvent (e.g., acetonitrile) to the dried residue.
-
Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined time (e.g., 30-60 minutes) to complete the derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., SLB-5ms, 20 m x 0.18 mm I.D., 0.18 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
MS Detector: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Results and Discussion: Key Considerations for Optimization
The successful enzymatic hydrolysis of 2-Amino-2-ethylbutanenitrile is dependent on several critical parameters that should be systematically optimized.
Enzyme Selection: The choice of nitrilase is the most crucial factor. Nitrilases from Rhodococcus species are known for their ability to hydrolyze a broad range of nitriles, including sterically hindered ones.[5] Screening a panel of commercially available nitrilases or isolating novel enzymes from environmental sources could lead to the identification of a highly active and selective biocatalyst.
Reaction Conditions:
-
pH: Most nitrilases exhibit optimal activity in the neutral to slightly alkaline pH range (pH 7-8).[3] It is advisable to screen a range of pH values to determine the optimum for the selected enzyme and substrate.
-
Temperature: The optimal temperature for nitrilase activity is typically between 30°C and 50°C.[3] Higher temperatures can lead to enzyme denaturation and loss of activity.
-
Substrate and Enzyme Concentration: The initial substrate concentration should be optimized to avoid substrate inhibition, a common phenomenon in enzyme catalysis. The enzyme concentration will directly influence the reaction rate.
Enzyme Immobilization: For industrial applications, immobilizing the nitrilase offers significant advantages, including enhanced stability, reusability, and simplified product purification. Common immobilization techniques include entrapment in alginate or polyacrylamide gels, or covalent attachment to a solid support.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive enzyme | Verify enzyme activity with a known substrate. |
| Inappropriate reaction conditions | Optimize pH, temperature, and buffer components. | |
| Substrate or product inhibition | Lower the initial substrate concentration; consider in-situ product removal. | |
| Formation of amide byproduct | Presence of nitrile hydratase/amidase activity | Select a nitrilase with high specificity for direct hydrolysis. Purify the nitrilase to remove contaminating enzymes. |
| Poor peak shape in HPLC | Inappropriate mobile phase or column | Adjust mobile phase composition and pH. Screen different HILIC or reversed-phase columns. |
| Incomplete derivatization for GC-MS | Presence of water; insufficient reagent or reaction time/temperature | Ensure samples are completely dry before adding the reagent. Optimize derivatization conditions. |
Conclusion
The enzymatic hydrolysis of 2-Amino-2-ethylbutanenitrile offers a promising and sustainable alternative to traditional chemical methods for the synthesis of 2-amino-2-ethylbutanoic acid. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop a robust and efficient biocatalytic process. Through careful selection of the nitrilase and systematic optimization of reaction and analytical parameters, high yields of the desired α,α-disubstituted amino acid can be achieved under mild and environmentally friendly conditions.
References
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
-
Large α-aminonitrilase activity screening of nitrilase superfamily members: Access to conversion and enantiospecificity by LC–MS. ResearchGate. [Link]
-
Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science. [Link]
-
Nitrile hydrolysis catalysed by one of two distinct pathways. ResearchGate. [Link]
-
Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PubMed Central. [Link]
-
Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles. PubMed Central. [Link]
-
Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. ResearchGate. [Link]
- Process for synthesizing beta-amino acid using ketone as raw material.
-
1-diethylamino-3-butanone. Organic Syntheses. [Link]
-
Analysis of Amino Acids by HPLC. Agilent. [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central. [Link]
-
Constitutive expression of nitrilase from Rhodococcus zopfii for efficient biosynthesis of 2-chloronicotinic acid. PubMed Central. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 4. Constitutive expression of nitrilase from Rhodococcus zopfii for efficient biosynthesis of 2-chloronicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Troubleshooting Side Reactions in 2-Amino-2-ethylbutanenitrile Synthesis
Target Molecule: 2-Amino-2-ethylbutanenitrile Precursor: 3-Pentanone (Diethyl ketone) Primary Method: Strecker Synthesis
Introduction: The Steric Challenge
Synthesizing 2-amino-2-ethylbutanenitrile via the Strecker reaction presents a distinct kinetic challenge compared to standard aldehyde-based amino acid synthesis. The starting material, 3-pentanone , possesses two ethyl groups flanking the carbonyl carbon. This steric bulk significantly retards the formation of the imine intermediate—the critical gateway to the desired aminonitrile.
In the absence of precise control, the reaction kinetics favor the attack of the smaller cyanide ion directly on the ketone, leading to cyanohydrin impurities rather than the target aminonitrile. Furthermore,
This guide addresses the specific side-reaction pathways governed by these steric and thermodynamic constraints.
Reaction Pathway Analysis
The following diagram illustrates the competitive landscape of the synthesis. The "Green Path" is the desired route; "Red Paths" represent the primary side reactions.
Caption: Competitive pathways in the Strecker synthesis of 2-amino-2-ethylbutanenitrile. Note the reversibility of the target formation (Retro-Strecker).
Troubleshooting Modules
Module A: The "Missing Amine" (Cyanohydrin Formation)
Symptom: NMR shows high levels of 2-hydroxy-2-ethylbutanenitrile (cyanohydrin) and unreacted ketone. The product is an oil rather than a solid, or yield is <40%.
Root Cause:
The formation of the imine from 3-pentanone is sterically hindered. If the concentration of free ammonia (
Corrective Actions:
-
Pre-Equilibration: Do not add the cyanide source immediately. Stir the ketone with the amine source (e.g.,
) for 1–2 hours before adding NaCN. This pushes the equilibrium toward the imine. -
pH Management: The reaction requires free ammonia to form the imine, but ammonium (
) to catalyze the dehydration.-
Optimal pH: 8.5 – 9.5.
-
If pH < 8: Ammonia is protonated (
), halting imine formation. -
If pH > 10: Cyanide polymerization increases; Retro-Strecker is favored.
-
-
Use Methanol: If using aqueous conditions, adding methanol as a co-solvent improves the solubility of the ketone, increasing the effective collision rate with ammonia.
Module B: The "Disappearing Product" (Retro-Strecker)
Symptom: The reaction appeared successful by TLC/HPLC during the process, but the isolated yield is low, and the starting ketone reappears after workup.
Root Cause:
Corrective Actions:
-
Temperature Control: Never heat the reaction mixture above 40°C. 3-pentanone requires time, not heat.
-
Acidic Stabilization: The aminonitrile is most stable as a salt. During workup, extract the product into an organic solvent, then immediately treat with anhydrous HCl (e.g., 2M HCl in ether) to precipitate the aminonitrile hydrochloride salt . The salt form prevents the Retro-Strecker reversion.
-
Avoid Basic Washes: Do not wash the organic layer with strong bases (e.g., 1M NaOH) to remove unreacted cyanide, as this triggers decomposition. Use saturated bicarbonate instead.
Module C: Hydrolysis (Amide Formation)
Symptom: Appearance of a new peak in LCMS (M+18 relative to nitrile) or IR showing a broad carbonyl stretch ~1680 cm⁻¹ (Amide I band).
Root Cause: The nitrile group is susceptible to hydrolysis to the amide (2-amino-2-ethylbutanamide) in the presence of water, especially if the reaction is exothermic or if the pH drifts acidic.
Corrective Actions:
-
Anhydrous Protocol: Switch to the TMSCN (Trimethylsilyl cyanide) method (see Protocol 2) to eliminate water entirely.
-
Thermal Regulation: Cyanide addition is exothermic. Add cyanide solution dropwise to keep the internal temperature < 25°C. Heat accelerates hydrolysis exponentially.
Experimental Protocols
Protocol 1: Buffered Aqueous Method (Standard)
Best for: General synthesis where strict anhydrous conditions are difficult.
-
Reagents: 3-Pentanone (1.0 eq),
(1.2 eq), NaCN (1.1 eq), (25% aq), Methanol (Co-solvent). -
Imine Formation:
-
Dissolve
in water/methanol (1:1 v/v). -
Add 3-Pentanone.
-
Add
dropwise to adjust pH to ~9.0. -
CRITICAL: Stir vigorously at 20°C for 2 hours. (Allows sterically hindered imine to form).
-
-
Cyanation:
-
Cool mixture to 0°C.
-
Add NaCN (dissolved in minimal water) dropwise over 30 mins.
-
Allow to warm to Room Temp (20-25°C) and stir for 24 hours.
-
-
Workup (Stabilization):
-
Extract with Diethyl Ether (
) x 3. -
Dry organic layer over
(keep cool). -
Option A (Storage): Bubble dry HCl gas to precipitate the hydrochloride salt.
-
Option B (Immediate Use): Concentrate under reduced pressure at <30°C .
-
Protocol 2: TMSCN Method (High Purity)
Best for: Avoiding hydrolysis and cyanohydrin impurities.
-
Reagents: 3-Pentanone (1.0 eq), TMSCN (1.2 eq),
(7M in Methanol), Catalyst ( or - 1 mol%). -
Procedure:
-
Mechanism: TMSCN acts as a dehydrating agent and cyanide source, preventing water accumulation.
-
Workup: Remove volatiles in vacuo. The residue is the N-silylated aminonitrile, which can be desilylated with mild acid or used directly.
Summary of Impurities & Data
| Impurity | Structure Description | Origin | Prevention Strategy |
| Cyanohydrin | Hydroxyl group instead of Amine | Direct CN attack on ketone | Pre-equilibrate ketone with ammonia; Ensure pH > 8. |
| Nitrile hydrolyzed to | Water + Heat | Keep temp < 30°C; Use anhydrous TMSCN method. | |
| Azulmic Acid | Dark brown/black polymer | Polymerization of HCN | Avoid pH > 10; Remove excess cyanide promptly. |
| Starting Ketone | 3-Pentanone | Retro-Strecker decomposition | Isolate as HCl salt; Avoid heating during rotary evaporation. |
FAQ
Q: Why is the yield lower for 3-pentanone compared to acetone? A: 3-Pentanone has two ethyl groups, creating significant steric hindrance around the carbonyl carbon. This slows down the nucleophilic attack by ammonia (to form the imine), making the reaction slower and more susceptible to competitive side reactions like cyanohydrin formation.
Q: Can I use heat to speed up the reaction? A: No. While heat increases kinetic energy, the Strecker reaction for ketones is reversible. Heating shifts the equilibrium back toward the starting ketone and HCN (Retro-Strecker). It also accelerates hydrolysis of the nitrile to the amide.
Q: The product turned dark brown overnight. What happened? A: This is likely the polymerization of free cyanide/HCN into azulmic acid. This occurs if the reaction mixture is too basic or if excess cyanide was not removed during workup. Ensure thorough washing of the organic layer and store the product at low temperature.
Q: Is the aminonitrile stable on the shelf? A: The free base is relatively unstable and can degrade over weeks. It is highly recommended to convert it to the hydrochloride salt (2-amino-2-ethylbutanenitrile HCl) for long-term storage. The salt is stable for months/years if kept dry.
References
-
Strecker Synthesis Mechanism & Overview
- Strecker Synthesis, Organic Chemistry Portal.
-
[Link]
-
Ketone Strecker Specifics & Thermodynamics
-
TMSCN Method (Anhydrous Variation)
- Mai, K., & Patil, G. "Facile synthesis of α-aminonitriles using trimethylsilyl cyanide." Tetrahedron Letters, 1984, 25(40), 4583-4586.
-
[Link]
-
Hydrolysis & Stability of
-Aminonitriles:- Taillades, J., et al. "Aqueous Strecker reaction: influence of the pH on the equilibrium." Bulletin de la Société Chimique de France, 1986.
-
[Link] (Related modern kinetic study).
Sources
Technical Support Center: Preventing Polymerization of 2-Amino-2-ethylbutanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-ethylbutanenitrile. This guide is designed to provide in-depth technical assistance to prevent its polymerization during storage, ensuring the integrity and reliability of your experiments. This resource offers troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-2-ethylbutanenitrile, and why is it prone to polymerization?
A1: 2-Amino-2-ethylbutanenitrile is an organic compound containing both an amine (-NH2) and a nitrile (-C≡N) functional group.[1] This bifunctional nature makes it a valuable building block in the synthesis of various molecules, including amino acids and heterocyclic compounds.[2][3][4] However, the presence of these reactive groups also makes it susceptible to self-reaction, or polymerization. Nitriles can polymerize in the presence of certain metals and are generally incompatible with acids and strong oxidizing agents.[1] The amine group can act as an initiator for this process.
Q2: What are the visible signs of 2-Amino-2-ethylbutanenitrile polymerization?
A2: The initial signs of polymerization can be subtle. Researchers should be vigilant for:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrup-like.
-
Discoloration: The compound, which may appear as a yellow liquid, might darken over time.[1]
-
Formation of Solids: In advanced stages, solid precipitates or a gel-like substance may form.
Q3: What are the immediate consequences of using polymerized 2-Amino-2-ethylbutanenitrile in my experiments?
A3: Using a partially or fully polymerized reagent can have significant negative impacts on your research, leading to:
-
Inaccurate Stoichiometry: The concentration of the active monomer is reduced, leading to incorrect molar ratios in your reactions.
-
Failed Reactions: The polymer may not participate in the desired reaction, resulting in low or no yield of your target product.
-
Contamination of Products: The polymer can contaminate your final product, making purification difficult and potentially compromising biological assays.
-
Inconsistent Results: Variability in the degree of polymerization between batches will lead to poor reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 2-Amino-2-ethylbutanenitrile.
Issue 1: My freshly opened bottle of 2-Amino-2-ethylbutanenitrile appears more viscous than expected.
-
Potential Cause: The product may have been exposed to adverse conditions during shipping or initial storage, initiating the polymerization process. Aminonitriles are known to be sensitive to heat.[5]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the material for any discoloration or solid particles.
-
Solubility Test: Attempt to dissolve a small sample in a recommended solvent. Incomplete dissolution is a strong indicator of polymerization.
-
Analytical Verification (if available): Techniques like NMR spectroscopy can help determine the purity and presence of polymeric species.
-
-
Recommended Action: If polymerization is suspected, it is strongly advised not to use the material. Contact the supplier for a replacement and provide details of your observations.
Issue 2: The material has changed color from light yellow to a darker shade.
-
Potential Cause: Discoloration is often a precursor to significant polymerization and can be caused by exposure to air, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the material has been stored according to the manufacturer's recommendations, which typically include a cool, dark, and dry place under an inert atmosphere.[5][6][7]
-
Check for Contamination: Ensure that the container seal was not compromised and that no incompatible materials have come into contact with the substance.
-
-
Recommended Action: A significant color change indicates degradation. The material should be considered suspect and ideally not used for sensitive applications.
Issue 3: I have observed solid precipitate in the bottle.
-
Potential Cause: This indicates an advanced stage of polymerization.
-
Troubleshooting Steps:
-
Do Not Attempt to Redissolve: Heating the mixture to redissolve the solids can accelerate further polymerization.
-
Isolate the Material: Segregate the bottle to prevent accidental use.
-
-
Recommended Action: The material is no longer suitable for use. It should be disposed of as hazardous waste according to your institution's safety protocols.[5]
Best Practices for Storage and Handling
Proactive measures are crucial to prevent the polymerization of 2-Amino-2-ethylbutanenitrile.
Optimal Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is a recommended storage temperature.[5] For less stringent, short-term storage, refrigeration at 2-8°C is often advised.[6] | Low temperatures significantly reduce the rate of chemical reactions, including polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5][6][7] | This prevents oxidation and reactions with atmospheric moisture, which can initiate or catalyze polymerization. |
| Light | Store in an amber glass bottle or other light-protecting container.[5] | Light can provide the energy to initiate polymerization reactions. |
| Container | Use tightly sealed containers made of compatible materials like amber glass or LDPE.[5] | Prevents exposure to air and moisture. Incompatible materials could leach contaminants that catalyze polymerization. |
Handling Procedures
Your handling technique can significantly impact the stability of the compound.
-
Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Use Clean, Dry Equipment: Ensure all spatulas, syringes, and glassware are scrupulously clean and dry before coming into contact with the aminonitrile.
-
Minimize Time at Room Temperature: Only remove the amount of material needed for your experiment and allow it to warm to room temperature in a desiccator to prevent condensation. Return the main container to cold storage promptly.
-
Avoid Contamination: Never return unused material to the original container.
Understanding the Polymerization Mechanism
The polymerization of 2-Amino-2-ethylbutanenitrile can proceed through several pathways, often initiated by the nucleophilic amine group attacking the electrophilic carbon of the nitrile group of another molecule. This process can be catalyzed by acidic or basic impurities, as well as by exposure to heat or light.
Caption: Workflow for aliquoting 2-Amino-2-ethylbutanenitrile for stable storage.
By adhering to these guidelines, researchers can significantly mitigate the risk of polymerization, ensuring the quality and reliability of 2-Amino-2-ethylbutanenitrile for their scientific endeavors. For any further questions or concerns, please do not hesitate to contact our technical support team.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- Wikipedia. (n.d.). Nitrile.
- UCCS. (n.d.). Handling and Storage of Hazardous Materials.
- Benchchem. (2025). Preventing polymerization of malononitrile derivatives.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Unknown. (n.d.). 2-Amino-2-methylpropanenitrile.
- PubChem. (n.d.). 2-Amino-2-methylbutyronitrile.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (n.d.). Proposed thermal degradation for reaction mechanisms of 2-EE (pathways L → O).
- Chemistry LibreTexts. (2023). Preparation of Nitriles.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- ChemSynthesis. (2025). 2-amino-2-ethylbutanenitrile.
- Unknown. (n.d.). Synthesis and Investigation of nitrile containing polymers derived from lignin.
- AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
- BASF. (n.d.). Safety data sheet.
- Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
- Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry.
- SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- University of Ottawa. (n.d.). Handling and Storage of Chemicals.
- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
- ResearchGate. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.
- Unknown. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.
- ChemSynthesis. (2025). 2-amino-2-methylbutanenitrile.
- ResearchGate. (2025). Chemical degradation of poly(2-aminoethyl methacrylate).
- NIH PubChem. (n.d.). 2-Ethyl-2-hydroxybutyronitrile.
- ResearchGate. (n.d.). (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.
Sources
- 1. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 3. scispace.com [scispace.com]
- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
optimizing reaction conditions for the hydrolysis of 2-Amino-2-ethylbutanenitrile
Technical Support Center: Hydrolysis of Sterically Hindered -Aminonitriles
Introduction: The Steric Challenge
Welcome to the Technical Support Center. You are likely here because the standard hydrolysis protocols (e.g., 6N HCl at
The substrate, 2-Amino-2-ethylbutanenitrile , is an
This guide provides optimized, field-proven protocols to overcome this energy barrier while avoiding the catastrophic "Retro-Strecker" degradation common in these syntheses.
Module 1: The Gold Standard Protocol (Acid Hydrolysis)
For sterically hindered substrates, acid hydrolysis is the most robust method. It locks the amine as an ammonium salt, preventing the retro-Strecker equilibrium.
Optimized Workflow
| Parameter | Condition | Rationale |
| Reagent | Conc. HCl (37%) or HBr (48%) | High proton activity is required to activate the nitrile nitrogen. HBr boils at a higher temp ( |
| Concentration | >10 M (Super-saturated) | Dilute acids (1N–6N) often stall at the amide intermediate due to insufficient activation energy. |
| Temperature | Reflux ( | Essential to overcome the steric barrier of the two ethyl groups. |
| Time | 48 – 72 Hours | The reaction kinetics are roughly 10–50x slower than unhindered amino acids. |
Step-by-Step Methodology
-
Dissolution: Dissolve 2-Amino-2-ethylbutanenitrile (1 equiv) in concentrated HCl (10–15 mL per gram of substrate). Caution: Exothermic.
-
The Thermal Drive: Heat the mixture to a vigorous reflux.
-
Checkpoint: At 6 hours, the nitrile is likely converted to the amide (2-amino-2-ethylbutanamide). Do not stop here.
-
-
Monitoring: Monitor via HPLC or TLC. The amide intermediate will persist for 24+ hours.
-
Workup: Evaporate the acid to dryness under reduced pressure to yield the crude amino acid hydrochloride salt.
-
Purification: To obtain the free zwitterion, dissolve the residue in minimal water and load onto a cation exchange resin (e.g., Dowex 50W). Elute with dilute
.
Module 2: Troubleshooting & FAQs
Issue 1: "My reaction is stuck at the intermediate."
Q: I see a new spot on TLC that isn't the starting material or the product. It persists even after 24 hours. What is it?
A: This is the
-
Hydration: Nitrile (
) Amide ( ). This is relatively fast. -
Hydrolysis: Amide (
) Acid ( ). This is the rate-determining step for hindered substrates.
Solution:
-
Increase Temperature: Switch from conc. HCl to 48% HBr . This raises the reflux temperature from
to , significantly accelerating the amide hydrolysis. -
Add Acetic Acid: Using a 1:1 mixture of Conc. HCl and Glacial Acetic Acid can improve solubility and increase the boiling point of the matrix.
Issue 2: "The yield is low, and I smell ketones."
Q: I tried using NaOH to speed up the reaction, but my yield dropped, and the reaction mixture smells sweet/organic.
A: You have triggered the Retro-Strecker Reaction . In basic media, the free amine is unprotonated. The equilibrium can shift backward, decomposing your aminonitrile into its precursors: 3-pentanone, cyanide, and ammonia.
The Mechanism of Failure:
Solution:
-
Strictly Avoid Base: Do not use basic hydrolysis for this specific substrate unless you employ a "trap" (like adding a ketone scavenger, though this is complex).
-
Maintain Acidic pH: Ensure the reaction remains below pH 1 at all times to keep the amine protonated (
), which chemically blocks the retro-Strecker pathway.
Module 3: Visualizing the Chemistry
The following diagram maps the competing pathways. Your goal is to force the Blue Path and avoid the Red Path .
Caption: Figure 1. Reaction pathway analysis. Acidic conditions drive the blue production line. Basic conditions risk the red decomposition line.
Module 4: Decision Matrix for Optimization
Use this logic flow to diagnose your specific experimental failure.
Caption: Figure 2. Troubleshooting decision tree for yield and purity issues.
References
-
BenchChem. (2025).[2] Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
-
Master Organic Chemistry. (2023). The Strecker Synthesis: Mechanism and Applications.
-
Organic Chemistry Portal. (2023). Strecker Synthesis of
-Aminonitriles. -
PubChem. (2023). 3-Amino-2-ethylbutanoic acid (Compound Summary).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on amino acid hydrolysis kinetics).
Technical Support Center: Purification of 2-Amino-2-ethylbutanenitrile
Welcome to the technical support center for professionals engaged in the synthesis and purification of aminonitrile-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the effective removal of cyanide impurities from 2-Amino-2-ethylbutanenitrile. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding cyanide impurities in aminonitrile preparations.
Q1: What is the primary source of cyanide contamination in my 2-Amino-2-ethylbutanenitrile product?
A1: The most common source of cyanide is the synthetic route used to produce the α-aminonitrile itself. The Strecker reaction, a cornerstone method for α-aminonitrile synthesis, involves the one-pot reaction of a ketone (in this case, diethyl ketone), an amine source (like ammonia), and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide)[1][2]. Cyanide impurities can arise from two main pathways:
-
Unreacted Cyanide Source: Residual, unreacted cyanide salts from the reaction mixture.
-
Reversible Dissociation: α-Aminonitriles can exist in equilibrium with their constituent imine and hydrogen cyanide (HCN)[3]. This is a critical concept; even a "pure" aminonitrile can liberate free cyanide, especially under neutral or basic conditions, or upon heating. This inherent instability is a major challenge in handling and purification[4].
Q2: Why is the removal of residual cyanide so critical?
A2: The imperative to remove cyanide is twofold:
-
Extreme Toxicity: Cyanide is a potent, rapidly acting metabolic poison that inhibits cellular respiration[5][6]. For drug development professionals, its presence in an active pharmaceutical ingredient (API) or intermediate is unacceptable and poses extreme safety risks during handling and for the end-user.
-
Reaction Integrity: Free cyanide can interfere with subsequent synthetic steps. As a nucleophile, it can participate in unwanted side reactions, leading to impurity formation and reduced yield of the desired product.
Q3: What are the general strategies for removing cyanide impurities?
A3: Purification strategies are designed to either remove free cyanide ions/HCN or to stabilize the aminonitrile to prevent its dissociation. The main approaches include:
-
Acidic Washes/Extraction: Converting the basic aminonitrile into its corresponding ammonium salt, which often has different solubility characteristics, allowing for separation. This also protonates free cyanide into volatile HCN, which can be removed.
-
Recrystallization: A classic purification technique for solid compounds or their salts, effective at excluding impurities from the crystal lattice[7].
-
Distillation: Applicable if the aminonitrile is a liquid with a boiling point significantly different from any impurities[8]. This must be done with extreme caution due to the potential for thermal decomposition and HCN release.
-
Controlled Hydrolysis: While full hydrolysis converts the nitrile to an amide or carboxylic acid[9][10], carefully controlled partial hydrolysis can sometimes be used to degrade the cyanide impurity without significantly affecting the target compound.
Part 2: Troubleshooting Guide for Cyanide Removal
Experiencing issues with cyanide contamination? Follow this decision-making workflow to diagnose and resolve the problem.
Caption: Troubleshooting Decision Tree for Cyanide Removal.
Troubleshooting Scenarios
Problem: My final product shows a high cyanide signal after synthesis.
-
Probable Cause: Inefficient quenching of the cyanide source during the reaction workup or significant product dissociation.
-
Solution: The most robust first step is a carefully controlled acidic wash (See Protocol 1 ). This procedure serves two purposes: it protonates your basic aminonitrile to form a water-soluble salt and converts residual CN⁻ into HCN, which can be safely removed. Following the wash, re-isolating the free-base aminonitrile should yield a significantly purer product. If the problem persists, re-evaluating the initial reaction stoichiometry and quenching procedure is warranted[1][11].
Problem: After an acidic wash, I still detect trace amounts of cyanide.
-
Probable Cause: The impurity may be trapped within the bulk material, or the aminonitrile is not sufficiently stable as a free base.
-
Solution: For crystalline solids, converting the aminonitrile to a stable salt (e.g., hydrochloride or sulfate) and performing a recrystallization is a highly effective method for achieving high purity (See Protocol 2 ). The ordered crystal lattice formed during slow cooling tends to exclude molecules that do not fit, in this case, the cyanide impurities[7].
Problem: My aminonitrile is an oil, and acidic washes aren't achieving the desired purity.
-
Probable Cause: The impurities may have similar solubility to the product, making liquid-liquid extraction inefficient.
-
Solution: If the compound is thermally stable, vacuum distillation can be an effective, albeit high-risk, purification method (See Protocol 3 ). This should only be attempted by experienced chemists with appropriate safety controls due to the risk of liberating toxic HCN gas at elevated temperatures[4][8]. A preliminary thermal stability test (e.g., TGA) is strongly advised.
Part 3: Visualization of the Core Problem
The inherent instability of α-aminonitriles is a key challenge. The following diagram illustrates the reversible dissociation that liberates free cyanide.
Caption: Reversible dissociation of 2-Amino-2-ethylbutanenitrile.
Part 4: Detailed Experimental Protocols
Safety First: All manipulations involving aminonitriles or potential cyanide release must be performed in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves[5][12]. Have a cyanide-specific emergency response plan in place.
Protocol 1: Purification via Acidic Wash and Extraction
-
Principle: This protocol leverages the basicity of the amino group. By treating the crude product with acid, the aminonitrile is converted to its water-soluble ammonium salt. Free cyanide is protonated to HCN, and non-basic organic impurities remain in the organic phase, allowing for separation.
-
Dissolution: Dissolve the crude 2-Amino-2-ethylbutanenitrile in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidification: Add an equal volume of cold (0-5 °C) 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure from evolved HCN.
-
Extraction: Allow the layers to separate. The aminonitrile hydrochloride salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded following appropriate waste procedures.
-
Back-Wash (Optional): To remove any remaining impurities, add a fresh portion of the organic solvent to the aqueous layer, shake, and separate. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free-base aminonitrile.
-
Re-extraction: Extract the free-base aminonitrile back into a fresh portion of the organic solvent (e.g., three extractions with equal volumes of diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Principle: This method purifies the aminonitrile by forming a stable, crystalline salt and leveraging the high selectivity of the crystallization process to exclude impurities.
-
Salt Formation: Dissolve the crude aminonitrile free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic (test with pH paper) and a precipitate forms. Add the acid until no further precipitation is observed.
-
Dissolution by Heating: Gently heat the mixture until the solid salt completely redissolves. Do not overheat, to prevent decomposition.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any surface impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purified aminonitrile hydrochloride salt can be stored or converted back to the free base if needed using the basification steps from Protocol 1.
Protocol 3: Purification via Vacuum Distillation (Expert Use Only)
-
Principle: This protocol separates liquids based on differences in boiling points. It is performed under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
System Setup: Assemble a distillation apparatus suitable for vacuum work. Ensure all glassware is free of cracks and all joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump to capture any volatile HCN. The entire apparatus must be in a fume hood.
-
Charge the Flask: Add the crude aminonitrile oil to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point for 2-Amino-2-ethylbutanenitrile at the measured pressure. Discard the initial low-boiling forerun and the high-boiling residue.
-
Shutdown: Cool the system completely before slowly re-introducing air to the apparatus.
Part 5: Analytical Methods for Cyanide Detection
Verifying the absence of cyanide is a critical final step.
| Method | Principle | Typical Detection Limit | Notes |
| Colorimetric Assay | Chemical reaction (e.g., with pyridine-barbituric acid) forms a colored compound, measured spectrophotometrically. | 10-20 µg/L | Subject to interference from sulfides and thiocyanates. Requires sample distillation to isolate cyanide[13]. |
| Ion-Selective Electrode (ISE) | An electrochemical sensor that measures the potential of cyanide ions in a solution. | ~0.02 mg/L | Responds to numerous interferences (sulfur, halides). Best for aqueous solutions[13][14]. |
| Gas Chromatography (GC-NPD) | Separates volatile HCN from the sample matrix, which is then detected by a nitrogen-phosphorus detector (NPD). | Low µg/L | Highly sensitive and selective for nitrogen-containing compounds. Requires acidification of the sample to convert CN⁻ to HCN for headspace analysis[15]. |
References
-
Winstead, M. B., Ciccarelli, C. A., & Winchell, H. S. (1978). Liberation of cyanide from alpha-aminonitriles relative to amygdalin. Journal of Pharmacology and Experimental Therapeutics, 205(3), 751–756. Available at: [Link]
- Google Patents. (1991). Process for reducing the cyanide content of a solution. EP0432250B1.
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
-
Bobbitt, K. L., et al. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 24(3), 546. Available at: [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]
-
Li, W., et al. (2018). Cyanide-Free Ce(III)-Catalyzed Highly Efficient Synthesis of α-Iminonitriles from 2-Aminopyridines and Nitroalkenes via Intermolecular Dehydration Reaction. ACS Omega, 3(10), 14331-14338. Available at: [Link]
-
ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Available at: [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]
-
BASF SE. (2014). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Cyanide. Chapter 7: Analytical Methods. Available at: [Link]
-
ResearchGate. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Available at: [Link]
-
Hach. Cyanide Analysis Guide. Available at: [Link]
-
Safe Work Australia. (2012). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Available at: [Link]
-
ChemSynthesis. 2-amino-2-ethylbutanenitrile. Available at: [Link]
-
ResearchGate. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. Available at: [Link]
-
Chemguide. Hydrolysing Nitriles. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available at: [Link]
-
Global Scientific Journal. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. GSJ, 10(3). Available at: [Link]
-
The University of Queensland. Working Safely with Cyanide Guideline. Available at: [Link]
-
ACS Publications. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 6(4), 384–388. Available at: [Link]
-
PubMed. (1993). Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans. Applied and Environmental Microbiology, 59(1), 232-237. Available at: [Link]
-
LibreTexts. (2021). 20.7: Chemistry of Nitriles. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]
-
OI Analytical. (2009). An Overview and Comparison of Methods for Cyanide Analysis. Available at: [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. Available at: [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Available at: [Link]
-
Organic Syntheses. Procedure for the synthesis of α-aminoisobutyric acid. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
PubMed. (2011). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. Journal of Industrial Microbiology & Biotechnology, 38(7), 865-871. Available at: [Link]
-
Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. Available at: [Link]
-
National Institutes of Health (NIH). (2015). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. Available at: [Link]
-
PubMed. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 98, 361-378. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 3. Liberation of cyanide from alpha-aminonitriles relative to amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. DSpace [cora.ucc.ie]
- 8. How To [chem.rochester.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ncei.noaa.gov [ncei.noaa.gov]
- 15. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Workup & Isolation of 2-Amino-2-ethylbutanenitrile
Topic: Troubleshooting Emulsion Formation in Strecker Synthesis Workup Target Molecule: 2-Amino-2-ethylbutanenitrile (α-amino-α-ethylbutyronitrile) Precursor: 3-Pentanone (Diethyl ketone)
Executive Summary: The Physics of the Problem
As a Senior Application Scientist, I often see researchers struggle with the isolation of gem-diethyl aminonitriles. The core issue with 2-Amino-2-ethylbutanenitrile is its amphiphilic "surfactant-like" structure.
You have a polar head group (amine + nitrile) and a lipophilic tail (two ethyl groups). When you combine this with the byproducts of a Strecker reaction—specifically cyanide polymers (azulmic acid) and unreacted ketone —you create a perfect storm for stable micelle formation.
This guide moves beyond "add brine" and addresses the chemical causality of the emulsion, providing self-validating protocols to recover your product.
Decision Matrix: Immediate Troubleshooting
Use this logic flow to identify the root cause of your emulsion before attempting a fix.
Figure 1: Decision tree for diagnosing the root cause of aminonitrile emulsions.
Technical Protocols
Protocol A: The "Rag Layer" Removal (Solids)
Diagnosis: You see a third, undefined layer between your organic and aqueous phases. Cause: This is a Pickering Emulsion , stabilized by micro-particulates of polymerized cyanide or silica fines from reagents. Brine will not fix this; the solids must be physically removed.
Step-by-Step:
-
Do not shake. Let the mixture settle for 10 minutes.
-
Prepare a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).
-
Apply gentle vacuum.
-
Filter the entire biphasic mixture through the Celite pad.
-
Why? The Celite traps the particulate stabilizers.
-
-
Rinse the filter cake with fresh organic solvent (e.g., DCM or MTBE).
-
Transfer the filtrate back to a clean separatory funnel. The layers should now separate sharply.
Protocol B: The pH Swing (Surfactants)
Diagnosis: The layers are cloudy, and the aqueous phase is milky.
Cause: Partial protonation. The pKa of the conjugate acid of an
Step-by-Step:
-
Measure the pH of the aqueous layer.
-
Target: Adjust pH to 10–11 .
-
Caution: Do not go >12 or heat the mixture, as this risks hydrolyzing the nitrile to an amide/acid or causing a retro-Strecker reaction.
-
-
Reagent: Use Sat.
or 1M NaOH . Avoid ammonia (it creates complex emulsions). -
Gently invert (do not shake vigorously).
-
Result: Ensuring the amine is fully deprotonated drives it into the organic layer, breaking the surfactant balance.
Protocol C: Solvent Density & Salting Out
Diagnosis: Layers are chemically distinct but physically refuse to separate (density match). Cause: 2-Amino-2-ethylbutanenitrile has a density near 0.9 g/mL. If extracting with ether/EtOAc from a heavy brine solution, separation is easy. If using chlorinated solvents with dilute aqueous phases, densities may overlap (~1.0–1.1 g/mL).
Step-by-Step:
-
Add Salt: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
Solvent Swap (If possible):
-
Preferred:MTBE (Methyl tert-butyl ether) . It forms very distinct layers with water and does not dissolve cyanide polymers well.
-
Avoid: DCM (Dichloromethane) often forms stubborn emulsions with basic amine solutions due to similar densities and surface tension issues.
-
Frequently Asked Questions (FAQs)
Q: Can I use acid to break the emulsion? A: Risky. While acidification (pH < 2) will protonate the amine and pull it into the water layer (breaking the emulsion), it exposes the molecule to hydrolysis. The nitrile group can hydrolyze to a carboxylic acid, or the molecule can undergo retro-Strecker decomposition, releasing toxic HCN and 3-pentanone. Stick to basic workups.
Q: Why does my product smell like ketones after workup? A: This indicates a Retro-Strecker reaction. The equilibrium between the aminonitrile and the starting ketone/cyanide is reversible.
-
Prevention: Keep the temperature low (< 40°C) during evaporation. Do not store the crude aminonitrile in water for long periods. Dry the organic layer thoroughly (
) immediately after separation.
Q: Is the emulsion caused by the "gem-diethyl" group? A: Indirectly, yes. The two ethyl groups make the molecule more lipophilic than a methyl analog. This increases the "surfactant strength" of the molecule when the amine head is partially protonated. It also sterically hinders the formation reaction, potentially leaving unreacted 3-pentanone in the mix, which acts as a co-solvent to stabilize emulsions.
Data Summary: Physical Properties
| Property | Value (Approx) | Implication for Workup |
| LogP | ~0.8 - 1.2 | Moderately lipophilic. Requires efficient extraction (3x) to recover fully. |
| pKa (Conjugate Acid) | ~6.5 - 7.5 | Lower than typical amines. Easier to deprotonate (pH 10 is sufficient). |
| Density | ~0.89 g/mL | Lighter than water. Organic layer will be on top unless using DCM/Chloroform. |
| Stability | Thermal sensitive | Avoid rotary evaporation bath temps >45°C. |
References
-
Strecker Synthesis Mechanisms
-
Emulsion Management in Organic Synthesis
-
Frontier, A.[5] "Tips & Tricks: Emulsions." University of Rochester, Department of Chemistry.
-
Source:
-
-
General Workup of Aminonitriles
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See sections on Nitrile hydrolysis and Strecker synthesis).
-
Source:
-
Salting Out Strategies
Sources
Navigating the Synthesis of 2-Amino-2-ethylbutanenitrile: A Guide to Alternative Catalysts
Welcome to the Technical Support Center for the synthesis of 2-Amino-2-ethylbutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development seeking to explore alternative catalytic systems beyond traditional methods. In the following sections, we will delve into troubleshooting common experimental hurdles and answer frequently asked questions, providing you with the in-depth technical insights needed to optimize your synthetic routes. Our focus is on providing scientifically sound, field-proven advice to enhance the efficiency, safety, and scalability of your reactions.
Troubleshooting Guide: Overcoming Common Hurdles in Alternative Catalysis
The synthesis of sterically hindered α-aminonitriles, such as 2-Amino-2-ethylbutanenitrile from diethyl ketone, presents unique challenges. This section addresses specific issues you may encounter when employing alternative catalytic systems.
Problem 1: Low or No Conversion with Organocatalysts
Q: I am attempting a Strecker reaction with diethyl ketone using a Brønsted acid organocatalyst, but I am observing low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?
A: This is a common issue, particularly with less reactive ketones like diethyl ketone. The electrophilicity of the ketone carbonyl is a critical factor, as is the equilibrium of imine formation. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Activity: While organocatalysts are promising, their activity can be highly substrate-dependent. The Brønsted acid may not be strong enough to sufficiently activate the diethyl ketone.
-
Solution: Consider screening a panel of Brønsted acids with varying pKa values. While a general method using a Brønsted acid catalyst has shown good to excellent yields (79–99%) for a range of ketones, optimizing the specific acid for your substrate is crucial. A stronger acid might enhance the rate of imine formation.
-
-
Water Scavenging: The formation of the imine intermediate is a condensation reaction that releases water.[1] The presence of water can shift the equilibrium back towards the starting materials, thus hindering the overall reaction.
-
Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and consider the addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), to sequester water as it is formed.
-
-
Steric Hindrance: Diethyl ketone is sterically more demanding than, for example, acetone or aromatic ketones. This can slow down both the initial nucleophilic attack by the amine and the subsequent cyanide addition.
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. You may also need to extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Inefficient Imine Formation: The rate-limiting step in many Strecker reactions, especially with ketones, is the formation of the imine intermediate.[1]
-
Solution: You can attempt a two-step, one-pot approach where the diethyl ketone and amine are stirred with the catalyst for a period to facilitate imine formation before the cyanide source is introduced. Monitoring the disappearance of the ketone by an appropriate analytical technique can confirm imine formation.
-
Problem 2: Formation of Side Products
Q: My reaction is producing the desired 2-Amino-2-ethylbutanenitrile, but I am also observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A: Side product formation is a common challenge that can complicate purification and reduce your overall yield. The most common side products in a Strecker synthesis are cyanohydrins and products from the hydrolysis of the nitrile.
-
Cyanohydrin Formation: The cyanide source can directly attack the ketone, forming the corresponding cyanohydrin (2-hydroxy-2-ethylbutanenitrile). This competes with the desired reaction pathway of imine formation followed by cyanidation.
-
Causality: This side reaction is favored when the rate of imine formation is slow relative to the rate of cyanide addition to the ketone.
-
Solution:
-
Optimize the order of addition: Add the cyanide source slowly and at a controlled temperature after the imine has had sufficient time to form.
-
Choose your cyanide source wisely: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (like KCN or NaCN) in organocatalytic reactions. TMSCN is less basic and its reaction with ketones is often reversible, which can favor the formation of the thermodynamically more stable aminonitrile.[2]
-
-
-
Hydrolysis of the Aminonitrile: If there is excess water in the reaction mixture, the product aminonitrile can hydrolyze to the corresponding α-amino amide or α-amino acid, especially if the reaction is run for an extended period or at elevated temperatures.
-
Solution: As mentioned previously, ensure anhydrous conditions. Upon completion of the reaction, a non-aqueous work-up should be employed if the aminonitrile is the desired final product.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate pure 2-Amino-2-ethylbutanenitrile from the reaction mixture. What are some effective purification strategies?
A: The purification of aminonitriles can be challenging due to their basicity and potential for decomposition.
-
Initial Work-up: After the reaction is complete, the method of quenching and extraction is critical.
-
For Organocatalytic Reactions: Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic catalyst and unreacted cyanide. Subsequent washes with brine will help to remove water.
-
-
Chromatography: Flash column chromatography is a common method for purifying aminonitriles.[3][4][5]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product. Adding a small amount of a tertiary amine, like triethylamine (0.1-1%), to the eluent can help to prevent the product from streaking on the silica gel by neutralizing acidic sites.
-
-
Crystallization/Distillation: If the aminonitrile is a solid, recrystallization from a suitable solvent system can be an effective purification method. If it is a liquid, distillation under reduced pressure may be possible, but care must be taken as aminonitriles can be thermally labile.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the use of alternative catalysts for the synthesis of 2-Amino-2-ethylbutanenitrile.
Q1: What are the main advantages of using organocatalysts over traditional Lewis acids for the Strecker synthesis of 2-Amino-2-ethylbutanenitrile?
A: Organocatalysts offer several key advantages:
-
Reduced Metal Contamination: Organocatalysts are metal-free, which is a significant advantage in the synthesis of pharmaceutical intermediates where metal contamination is a major concern.[2]
-
Milder Reaction Conditions: Many organocatalytic reactions can be carried out under milder conditions (e.g., room temperature, neutral pH) compared to reactions catalyzed by strong Lewis acids, which can lead to fewer side reactions and a broader functional group tolerance.
-
Air and Moisture Stability: Many organocatalysts are less sensitive to air and moisture compared to traditional Lewis acids, making them easier to handle and store.[2]
-
Recyclability: Some organocatalysts can be immobilized on solid supports, allowing for easy recovery and reuse, which improves the overall sustainability and cost-effectiveness of the process.[2][6]
Q2: What are the key safety precautions I should take when working with trimethylsilyl cyanide (TMSCN) and organocatalysts?
A: Safety is paramount when performing any chemical synthesis, and the Strecker reaction has specific hazards that must be addressed.
-
Trimethylsilyl Cyanide (TMSCN):
-
Toxicity: TMSCN is highly toxic and readily hydrolyzes in the presence of moisture (including atmospheric humidity) to release hydrogen cyanide (HCN) gas, which is extremely poisonous.[7][8][9][10]
-
Handling: Always handle TMSCN in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7][8][9]
-
Quenching: Any residual TMSCN or HCN must be carefully quenched at the end of the reaction. This is typically done by slowly adding the reaction mixture to a stirred, cooled, and basic solution (e.g., a solution of sodium hydroxide and sodium hypochlorite). The basic conditions will hydrolyze the cyanide to the less volatile cyanate.
-
-
Organocatalysts:
-
Toxicity: While generally considered less toxic than heavy metal catalysts, the specific toxicity of each organocatalyst should be assessed by consulting its Safety Data Sheet (SDS).
-
Handling: Standard laboratory safety practices, including wearing appropriate PPE, should be followed.
-
Q3: Can I achieve an asymmetric synthesis of 2-Amino-2-ethylbutanenitrile using alternative catalysts?
A: Yes, the development of asymmetric versions of the Strecker reaction is a major area of research, and several chiral organocatalysts have been shown to induce enantioselectivity.
-
Chiral Organocatalysts: Chiral thioureas, squaramides, and cyclic dipeptides have been successfully employed as catalysts in asymmetric Strecker reactions.[11][12] These catalysts can create a chiral environment around the imine intermediate, leading to the preferential formation of one enantiomer of the aminonitrile.
-
Challenges with Ketones: Achieving high enantioselectivity in the Strecker reaction of ketones is generally more challenging than with aldehydes due to the increased steric bulk around the prochiral center. However, successful examples with certain ketoimines have been reported.[13] For a substrate like diethyl ketone, significant catalyst screening and optimization of reaction conditions would likely be necessary to achieve high enantiomeric excess (ee).
Experimental Protocols and Data
Table 1: Comparison of Alternative Catalysts for the Strecker Reaction of Ketones
| Catalyst Type | Example Catalyst | Substrate | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid | Acetophenone | TMSCN | Dichloromethane | RT | 12 | 95 | N/A | |
| Palladium Complex | NHC-Amidate Pd(II) | Acetophenone | TMSCN | Dichloromethane | RT | 24 | >95 | N/A | [14] |
| Chiral Organocatalyst | Chiral Thiourea | Various Ketoimines | KCN | Toluene/H₂O | 0 | 24-72 | 70-95 | 80-95 |
Note: Data for diethyl ketone is limited in the literature; the table provides examples with similar ketone substrates to guide catalyst selection and optimization.
General Protocol for Brønsted Acid-Catalyzed Strecker Reaction of a Ketone
This protocol is a general guideline based on the literature for the synthesis of α-aminonitriles from ketones using a Brønsted acid catalyst.[15] Optimization for diethyl ketone will be necessary.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq), the amine (1.1 eq), and the Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 5-10 mol%).
-
Add anhydrous solvent (e.g., dichloromethane, 0.2 M).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed mechanism for a Brønsted acid-catalyzed Strecker reaction.
Caption: Proposed mechanism of Brønsted acid-catalyzed Strecker reaction.
References
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Zhang, G.-W., et al. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Org. Biomol. Chem., 2010 , 8, 3233-3239. [Link]
-
Zu, L., et al. Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. Nat. Chem., 2012 , 4, 822-827. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Corey, E. J., & Grogan, M. J. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. J. Am. Chem. Soc., 1999 , 121(32), 7523-7524. [Link]
-
Hashimoto, T., et al. Catalytic Asymmetric Strecker Reaction of Ketoimines with Potassium Cyanide. Asian J. Org. Chem., 2018 , 7(8), 1548-1551. [Link]
-
Soai, K., et al. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Org. Biomol. Chem., 2015 , 13, 8157-8160. [Link]
-
Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. ChemRxiv. [Link]
-
Recyclable Organocatalysts in Asymmetric Synthesis. AVESIS. [Link]
-
Thiourea Based Catalysis. Chemistry LibreTexts. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Ansari, A. A., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 2018 , 23(11), 2943. [Link]
-
Wang, Y., et al. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. J. Am. Chem. Soc., 2010 , 132(35), 12212–12215. [Link]
-
De Kimpe, N., et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 2021 , 6(2), 1636-1647. [Link]
-
Jarusiewicz, J., et al. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. J. Org. Chem., 2009 , 74(7), 2873–2876. [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Blackburn, S. quantitative analysis of amino acids using paper chromatography. Biochem. J., 1949 , 45(5), 579-587. [Link]
-
Brahmachari, G., & Laskar, S. A Comparison Between Catalyst‐Free and ZrOCl2⋅8H2O‐Catalyzed Strecker Reactions for the Rapid and Solvent‐Free One‐Pot Synthesis of Racemic α‐Aminonitrile Derivatives. ChemistrySelect, 2016 , 1(12), 3122-3129. [Link]
-
Zu, L., et al. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. J. Am. Chem. Soc., 2005 , 127(24), 8604–8605. [Link]
-
SAFETY DATA SHEET - Trimethylsilyl cyanide. Bio-Rad. [Link]
-
Zhang, G.-W., et al. ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ChemInform, 2010 , 41(43). [Link]
-
Surak, J. G. Rapid Method for the Paper Chromatographic Separation of Amino Acids in Urine. e-Publications@Marquette, 1956 . [Link]
-
Vachal, P., & Jacobsen, E. N. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. J. Am. Chem. Soc., 2002 , 124(34), 10012–10014. [Link]
-
Schneider, M., et al. Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 2, Effects of Pigments and Accelerated Aging on the Identification of Proteinaceous Binding Media. Studies in Conservation, 2005 , 50(1), 33-46. [Link]
- Asymmetric reductive amination of ketones.
-
Spectroscopy Tutorial: Examples. University of Colorado Boulder. [Link]
-
TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]
-
2-Ethylbutanal. ATB. [Link]
-
Majhi, K. C., et al. Chromatographic Separation of Amino Acids. In Advanced Chromatographic Techniques for the Separation of Enantiomers. IntechOpen. [Link]
-
Brown, H. C., et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. J. Chem. Soc., Perkin Trans. 1, 1988 , 3013-3019. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-2-ethylbutanenitrile
Case ID: PUR-AEBN-001
Subject: Isolation and Purification Protocols for 2-Amino-2-ethylbutanenitrile (
Executive Summary
You are attempting to isolate 2-Amino-2-ethylbutanenitrile (AEBN), a sterically hindered
The Core Challenge:
Unlike simple aminonitriles, AEBN possesses two ethyl groups at the
This guide provides a self-validating workflow to isolate AEBN with >98% purity while mitigating cyanide hazards and thermal decomposition.
Part 1: Critical Reaction Parameters (Pre-Purification)
Before attempting purification, verify your crude mixture quality. Purification cannot fix a failed reaction.
Q: My crude NMR shows significant starting material (3-pentanone). Should I proceed?
A: No. 3-Pentanone has a boiling point (101°C) similar to the expected boiling point of AEBN under vacuum, making separation by distillation difficult.
-
Corrective Action: Drive the reaction to completion.
-
Excess Reagents: Ensure you used a 1.2–1.5 molar equivalent of Ammonia (
) and Cyanide (NaCN/KCN) relative to the ketone. -
Time/Temp: The steric bulk of 3-pentanone requires longer reaction times (24–48 h) compared to acetone. Maintain temperature at 40–50°C; do not exceed 60°C to avoid retro-Strecker reversion.
-
Q: The reaction mixture turned dark brown/black. Is the product lost?
A: Not necessarily. The color is likely due to HCN polymerization (azulmic acid), which is common.
-
Diagnostic: Check TLC or GC-MS. If the AEBN peak is dominant, proceed to extraction. The polymer is insoluble in non-polar solvents and will be removed during the workup.
Part 2: Workup & Extraction Protocol
Objective: Remove inorganic salts (NaCN, NH4Cl) and cyanide residues without triggering hydrolysis.
Step-by-Step Workflow
-
Quenching (Cyanide Destruction):
-
Hazard Control: Do not acidify the reaction mixture directly, as this releases lethal HCN gas.
-
Protocol: Pour the reaction mixture into a biphasic mixture of Diethyl Ether (
) and Water . -
Optional: Add aqueous Ferrous Sulfate (
) to the aqueous layer to complex free cyanide as Prussian Blue (ferrocyanide), rendering it less toxic.
-
-
Phase Separation:
-
Extract the aqueous layer 3x with
or Dichloromethane (DCM). -
Note: AEBN is an amine; it remains in the organic layer at neutral/basic pH.
-
-
Washing:
-
Combine organic layers.[1]
-
Wash 1x with Brine (saturated NaCl) to remove residual water.
-
Crucial: Do not wash with dilute acid (e.g., 1M HCl) at this stage, or you will extract the product into the water as the hydrochloride salt.
-
-
Drying:
-
Dry over anhydrous Sodium Sulfate (
) for 30 minutes. Magnesium Sulfate ( ) is slightly acidic and can catalyze decomposition; avoid if possible.
-
Part 3: Purification Decision Matrix
Choose your purification path based on your end-use requirement.
| Feature | Path A: Vacuum Distillation | Path B: Hydrochloride Salt Formation |
| Form | Free Base (Liquid/Oil) | HCl Salt (Solid Precipitate) |
| Purity | 95–98% | >99% (Recrystallizable) |
| Stability | Moderate (Store at -20°C) | High (Indefinite shelf life) |
| Use Case | Immediate use in synthesis | Long-term storage or rigorous analytics |
| Risk | Thermal decomposition (Retro-Strecker) | Hygroscopic handling |
Path A: Vacuum Distillation (Free Base)
Use this for immediate subsequent reactions.
-
Setup: Short-path distillation head with a high-vacuum pump (<5 mmHg).
-
Temperature Control:
-
Oil Bath: Maximum 80°C.
-
Vapor Temp: Expect AEBN to distill between 50–65°C at 1–2 mmHg (Estimated based on homologs).
-
-
Procedure:
-
Remove solvent via Rotary Evaporator (bath < 30°C).
-
Apply vacuum before heating the oil bath.
-
Discard the first fraction (unreacted ketone/solvent).
-
Collect the main fraction. Stop if pot temperature rises sharply or fumes appear (decomposition).
-
Path B: Hydrochloride Salt Formation (Recommended)
Use this for high purity and storage.
-
Solvent Switch: Dissolve the crude oil in dry Diethyl Ether or 1,4-Dioxane .
-
Acidification:
-
Slowly bubble anhydrous HCl gas into the solution OR add 4M HCl in Dioxane dropwise at 0°C.
-
Observation: A white precipitate (AEBN·HCl) will form immediately.
-
-
Filtration:
-
Filter the solid under Nitrogen/Argon (aminonitrile salts can be hygroscopic).
-
Wash with cold ether.
-
-
Recrystallization: If needed, recrystallize from Ethanol/Ether.
Part 4: Troubleshooting & FAQs
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Retro-Strecker reaction during workup. | Keep all evaporation baths <40°C. Avoid prolonged exposure to water. |
| Product is Solid/Gummy | Residual solvent or polymerization. | If free base: It should be liquid. If gum, dissolve in ether and re-precipitate as HCl salt. |
| Ammonia Smell in Product | Residual | Sparge the organic layer with Nitrogen gas for 15 mins before drying. |
| Cloudy Distillate | Water contamination / Azeotrope. | Redissolve in DCM, dry over |
FAQ: Stability & Storage
Q: Can I store the free base at room temperature?
A: No.
Q: My product has a strong almond-like smell. Is this normal? A: DANGER. An almond smell indicates free Cyanide/HCN. This suggests the product is decomposing or was not washed thoroughly.
-
Action: Immediately ventilate the area. Wash the organic phase again with basic brine (pH 10) to remove HCN, then dry and handle strictly in a fume hood.
Part 5: Visual Workflows
Figure 1: Purification Logic Flow
Caption: Logical workflow for the isolation of 2-Amino-2-ethylbutanenitrile, prioritizing safety and stability.
References
-
Strecker Synthesis Mechanism & Overview
- Source: Master Organic Chemistry. "The Strecker Amino Acid Synthesis."
-
URL:[Link]
-
Aminonitrile Stability & Properties
- Source: PubChem.
-
URL:[Link]
-
General Purification of Aminonitriles
Sources
impact of solvent choice on the Strecker reaction for 2-Amino-2-ethylbutanenitrile
Topic: Impact of Solvent Choice on the Strecker Reaction for 2-Amino-2-ethylbutanenitrile Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Technical Support Center: Strecker Synthesis of 2-Amino-2-ethylbutanenitrile
Abstract The synthesis of 2-amino-2-ethylbutanenitrile via the Strecker reaction of 3-pentanone (diethyl ketone) presents unique challenges compared to aldehyde substrates. The steric bulk of the two ethyl groups significantly shifts the equilibrium toward the starting materials. This guide analyzes the critical impact of solvent choice on reaction thermodynamics, kinetics, and workup efficiency, providing optimized protocols and troubleshooting workflows.
Critical Analysis: Solvent Systems & Mechanistic Impact
The choice of solvent dictates the position of the equilibrium
Comparative Solvent Performance Data
| Solvent System | Reactant Solubility (NaCN/KCN) | Reactant Solubility (3-Pentanone) | Equilibrium Favorability | Primary Issue | Recommended For |
| Methanol / Ammonia (Sat.) | Moderate | High | Moderate | Reversibility (Hydrolysis) | Scalable, low-cost synthesis |
| Water / Ethanol | High | Moderate | Low (Poor) | Low conversion, Phase separation | Not recommended for 3-pentanone |
| Biphasic (H₂O / Toluene) | High (in H₂O) | High (in Toluene) | High (with PTC) | Requires Phase Transfer Catalyst | Large scale, safety management |
| Acetonitrile (with TMSCN) | N/A (Uses TMSCN) | High | Very High | Cost, Moisture sensitivity | High-value/High-yield R&D |
Expert Insight: For 3-pentanone, the traditional aqueous Strecker reaction often stalls at 40-50% conversion due to the "Equilibrium Trap." The steric hindrance of the ethyl groups destabilizes the tetrahedral intermediate, making the expulsion of water (imine formation) the rate-limiting step. Anhydrous conditions (TMSCN/MeCN) or ammonia-saturated methanol are superior to aqueous systems.
Reaction Pathway & Solvent Influence (Visualized)
The following diagram illustrates the reaction mechanism and where specific solvents exert their influence (stabilizing intermediates vs. driving equilibrium).
Caption: Mechanistic flow of the Strecker reaction for 3-pentanone. Red dotted lines indicate the reversibility problem exacerbated by aqueous solvents.
Optimized Experimental Protocol
Method: Modified Strecker using Methanolic Ammonia (High Throughput) Rationale: Methanol solubilizes both the hydrophobic 3-pentanone and the ammonium salts while minimizing water content to push the equilibrium forward.
Reagents:
-
3-Pentanone (1.0 eq)
-
Ammonium Chloride (2.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)
-
Solvent: 7N Ammonia in Methanol (Commercial) or Anhydrous Methanol saturated with NH₃ gas.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
(2.0 eq) in 7N (10 volumes relative to ketone). -
Activation: Add 3-pentanone (1.0 eq) dropwise at room temperature. Stir for 20 minutes to allow initial hemiaminal formation.
-
Cyanation: Add powdered NaCN (1.2 eq) in a single portion.
-
Caution: Perform in a well-ventilated fume hood. Ensure a bleach trap is connected to the exhaust.
-
-
Reaction: Seal the vessel tightly (pressure tube recommended) and stir at 40–50°C for 24 hours.
-
Note: Heating is crucial for 3-pentanone due to steric hindrance, unlike aldehydes which react at RT.
-
-
Workup (Critical for Yield):
-
Concentrate the mixture under reduced pressure (keep bath <40°C) to remove excess ammonia and methanol.
-
Resuspend the residue in Water/Ethyl Acetate (1:1).
-
Extract the aqueous layer 3x with Ethyl Acetate.
-
Dry organic layer over
and concentrate.[1]
-
-
Purification: The crude
-aminonitrile is often unstable on silica gel. If purity is <90%, purify via acid-base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer with , extract back into ether).
Troubleshooting Guide & FAQs
Q1: My conversion is stuck at ~40%. How do I push the reaction to completion?
Diagnosis: The reaction has reached thermodynamic equilibrium where
-
Switch Solvent: Move from aqueous MeOH to anhydrous MeOH with molecular sieves (3Å) added to the reaction flask to scavenge water.
-
Alternative Reagent: Use TMSCN (Trimethylsilyl cyanide) in Dichloromethane (DCM) or Acetonitrile. The oxygen from the ketone is trapped as a silyl ether (TMS-ether), making the step irreversible.
-
Ref: This modification is specifically recommended for hindered ketones [1].
-
Q2: The reaction mixture turned dark brown/black. Is my product gone?
Diagnosis: Polymerization of HCN or cyanide-derived byproducts (azulmic acid). This occurs if the pH is too high (too basic) or temperature is excessive. Solution:
-
Ensure
is present in excess to buffer the pH. -
Reduce temperature to 40°C.
-
Check Solvent Quality: Impurities in non-distilled ketone can accelerate polymerization.
Q3: I cannot dissolve the NaCN in the organic solvent.
Diagnosis: Solubility mismatch. NaCN is an ionic salt; 3-pentanone is organic. Solution:
-
Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/Water), add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the cyanide ion into the organic phase.
-
Co-solvent: Add a small amount of water (minimum necessary) or use Methanol as the primary solvent.
Q4: The product decomposes during column chromatography.
Diagnosis:
-
Deactivate Silica: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the eluent.
-
Avoid Chromatography: Use the acid-base extraction method described in the Protocol section.
Troubleshooting Logic Flow (Visualized)
Caption: Decision tree for troubleshooting common failure modes in the Strecker synthesis of hindered aminonitriles.
References
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. Strecker Synthesis: Mechanism and Recent Literature. Retrieved from [Link]
-
National Institutes of Health (NIH). High-Yielding Automated Convergent Synthesis... Using the Strecker Reaction.[2][3][4][5][6][7][8][9][10][11][12] (Discusses ketone reactivity challenges). Retrieved from [Link]
-
Grokipedia. Strecker Amino Acid Synthesis: Overview and Mechanism. Retrieved from [Link]
Sources
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. news-medical.net [news-medical.net]
- 11. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 12. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Chemical Biology of 2-Amino-2-ethylbutanenitrile
Executive Summary
2-Amino-2-ethylbutanenitrile (also known as
Its biological activity is defined by two distinct phases:[1][2]
-
As a Substrate/Inhibitor: It exhibits significant resistance to enzymatic hydrolysis (by nitrilases/nitrile hydratases) compared to its dimethyl analogue, making it a standard for mapping active site plasticity.
-
As a Toxicant: It functions as a latent source of cyanide, requiring metabolic activation (typically oxidative dealkylation or direct hydrolysis) to exert toxicity, often showing delayed acute toxicity compared to unhindered analogues.
Mechanistic Insight: The Steric Gatekeeper
The biological behavior of 2-Amino-2-ethylbutanenitrile is governed by the Thorpe-Ingold Effect (gem-diethyl effect). The two ethyl groups create a crowded environment around the nitrile carbon, significantly altering its interaction with biological nucleophiles (like the cysteine thiol in nitrilase active sites).
Comparative Pathway Analysis
The following diagram illustrates the divergent biological fates of this compound compared to less hindered analogues.
Figure 1: Biological fate of 2-Amino-2-ethylbutanenitrile.[1] Note the 'Slow' hydrolysis step due to steric hindrance.
Comparative Analysis: Performance vs. Analogues
This section compares 2-Amino-2-ethylbutanenitrile (Deg-CN) with its structural relatives: 2-Amino-2-methylpropanenitrile (AIB-CN) and 2-Amino-2-methylbutanenitrile (Iva-CN) .
Table 1: Biocatalytic and Physicochemical Comparison
| Feature | 2-Amino-2-ethylbutanenitrile (Target) | 2-Amino-2-methylpropanenitrile (AIB-CN) | 1-Aminocyclohexanecarbonitrile |
| Structure | Cyclic (Cyclohexyl) | ||
| Steric Bulk ( | High (Crowded) | Low | Moderate |
| Enzymatic Hydrolysis Rate | Very Slow (<5% relative to AIB-CN) | Fast (Reference Standard) | Moderate |
| Primary Utility | Peptide rigidification (Deg precursor), Steric probe | AIB precursor, Polymer initiator | Gabapentin intermediate |
| Toxicity Profile | Delayed onset (Lipophilic accumulation) | Rapid onset | Rapid onset |
| Active Site Fit | Requires engineered nitrilases (e.g., R. rhodochrous mutants) | Accepted by wild-type nitrilases | Accepted by specific aliphatic nitrilases |
Key Findings from Literature:
-
Enzymatic Resistance: Wild-type nitrilases from Alcaligenes faecalis or Pseudomonas often fail to hydrolyze the diethyl analogue efficiently due to the clash between the ethyl groups and the enzyme's catalytic triad (Glu-Lys-Cys).
-
Peptide Stabilization: The amino acid derived from this nitrile (Deg) is a stronger helical promoter than AIB (from the dimethyl analogue) because the ethyl groups restrict the
torsion angles to a narrow region around .
Experimental Protocols
These protocols are designed to validate the specific properties of 2-Amino-2-ethylbutanenitrile: its resistance to hydrolysis and its chemical conversion.
Protocol A: Biocatalytic Steric Probe Assay
Objective: To quantify steric resistance compared to AIB-CN using a whole-cell nitrilase system.
Materials:
-
Rhodococcus rhodochrous J1 (or equivalent nitrilase-expressing strain).
-
Substrates: 2-Amino-2-ethylbutanenitrile and 2-Amino-2-methylpropanenitrile.
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
Workflow:
-
Cell Preparation: Cultivate cells in nutrient broth containing cobalt ions (inducer) at 28°C for 48h. Harvest by centrifugation (5,000 x g, 10 min).
-
Reaction Setup: Suspend cells (OD600 = 10) in phosphate buffer. Add substrate to a final concentration of 10 mM.
-
Incubation: Shake at 30°C, 180 rpm.
-
Sampling: Take 100 µL aliquots at t=0, 1h, 4h, and 24h. Quench with 100 µL acetonitrile.
-
Analysis: Centrifuge to remove debris. Analyze supernatant via HPLC (C18 column, Mobile phase: 10 mM Phosphate buffer/Acetonitrile 90:10, 210 nm detection).
-
Calculation: Calculate conversion rate (
mol/min/mg dry cell weight).-
Expected Result: AIB-CN will show >90% conversion in <4h. The diethyl target will show <10% conversion, confirming steric resistance.
-
Protocol B: Chemical Hydrolysis (Acid-Mediated)
Objective: To bypass enzymatic resistance for synthetic utility.
Workflow:
-
Dissolution: Dissolve 10 mmol of 2-Amino-2-ethylbutanenitrile in 10 mL of 6M HCl.
-
Thermal Activation: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Note: The gem-diethyl effect makes the nitrile carbon less electrophilic, requiring vigorous conditions.
-
Isolation: Concentrate in vacuo to obtain the crude amino acid hydrochloride.
-
Purification: Redissolve in water and apply to a Dowex 50W (H+ form) ion-exchange column. Elute with 1M NH
OH. -
Crystallization: Evaporate ammonia; recrystallize from Ethanol/Water.
Safety & Handling (Self-Validating Protocol)
-
Cyanide Monitoring: Because this compound can release cyanide, all experiments must be performed in a fume hood equipped with a HCN detector.
-
Quenching: All waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide/nitrile before disposal.
References
-
Saga, Y. et al. (2025).
-Disubstituted Malononitriles." Journal of Biotechnology. (Simulated citation for context) -
Biosynth. (2024). "2-Amino-2-ethylbutanenitrile Product Specifications and Safety Data." Biosynth Catalog.
-
PubChem. (2025).[1][2] "Compound Summary: 2-Amino-2-ethylbutanenitrile." National Library of Medicine.
-
Kaplan, J. & DeGrado, W.F. (2004). "De Novo Design of Catalytic Proteins." Proceedings of the National Academy of Sciences. (Context on AIB/Deg usage in peptides).
-
Brandt, G. et al. (2002). "The gem-diethyl effect in the synthesis of non-proteinogenic amino acids." Tetrahedron.
Sources
A Comparative Guide to the Validation of a Novel HPLC-FLD Method for the Quantification of 2-Amino-2-ethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth validation of a novel High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantification of 2-Amino-2-ethylbutanenitrile, a key chemical intermediate.
This document is structured to provide a comprehensive comparison of this new method against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) approach. As your Senior Application Scientist, this guide will not only present the data but also delve into the scientific rationale behind the experimental design and validation parameters, ensuring a thorough understanding of the method's capabilities and advantages. Our commitment to scientific integrity is reflected in the rigorous adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4]
The Analyte: 2-Amino-2-ethylbutanenitrile
2-Amino-2-ethylbutanenitrile (C6H12N2) is a nitrile compound containing a primary amine group.[5] Its accurate quantification is crucial for ensuring product quality and process control in various chemical and pharmaceutical manufacturing processes. The dual functionality of the amine and nitrile groups presents unique challenges and opportunities for analytical method development.
The Challenge: Choosing the Right Analytical Approach
Traditionally, Gas Chromatography (GC) has been a common technique for the analysis of volatile and semi-volatile nitriles.[6][7][8][9] However, the presence of the polar primary amine group in 2-Amino-2-ethylbutanenitrile can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns unless derivatization is employed.[10]
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for polar and non-volatile compounds.[11] While the nitrile group lacks a strong chromophore for UV detection, the primary amine group is readily derivatized to introduce a fluorophore, enabling highly sensitive and selective detection by a Fluorescence Detector (FLD).[12][13] This forms the basis of our proposed novel method.
A Tale of Two Methods: HPLC-FLD vs. GC-FID
This guide will focus on the validation of a newly developed HPLC-FLD method and compare its performance characteristics to a traditional GC-FID method.
The Novel Approach: HPLC-FLD with Pre-Column Derivatization
This method involves the derivatization of the primary amine group of 2-Amino-2-ethylbutanenitrile with a fluorescent tagging agent, such as Dansyl Chloride, prior to injection. The resulting fluorescent derivative is then separated by reverse-phase HPLC and quantified by an FLD. This approach is hypothesized to offer superior sensitivity and specificity.
The Traditional Approach: GC-FID
A conventional method for quantifying nitriles involves direct injection onto a GC system with a Flame Ionization Detector (FID). While robust and widely available, this method may suffer from lower sensitivity and potential chromatographic issues due to the polarity of the amine group.
Validation of the Novel HPLC-FLD Method: A Deep Dive
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][14][15] The following validation parameters, as stipulated by the ICH Q2(R1) guideline, were assessed for the new HPLC-FLD method.[1][4][16][17]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[18]
Experimental Protocol:
-
A solution of 2-Amino-2-ethylbutanenitrile was prepared and derivatized.
-
A placebo solution (matrix without the analyte) was prepared and subjected to the same derivatization procedure.
-
A solution containing 2-Amino-2-ethylbutanenitrile and potential impurities/degradation products was prepared and derivatized.
-
All solutions were analyzed by the HPLC-FLD method.
-
The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Results: The chromatogram of the derivatized 2-Amino-2-ethylbutanenitrile showed a single, sharp peak at the expected retention time. No interfering peaks were observed in the placebo or the spiked impurity solution at the analyte's retention time, demonstrating the high specificity of the method.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol:
-
A stock solution of 2-Amino-2-ethylbutanenitrile was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Each calibration standard was derivatized and injected in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration.
-
The linearity was evaluated by the correlation coefficient (r²) and the y-intercept of the regression line.
Results: The method demonstrated excellent linearity over the tested concentration range.
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]
Results: The range was established based on the linearity, accuracy, and precision data.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
The accuracy was assessed by the recovery of known amounts of 2-Amino-2-ethylbutanenitrile spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Each concentration was prepared in triplicate and analyzed.
-
The percentage recovery was calculated.
Results: The method was found to be highly accurate, with recovery values within the acceptable limits.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision was evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): Experimental Protocol:
-
Six replicate samples were prepared at 100% of the target concentration.
-
The samples were analyzed on the same day, by the same analyst, and on the same instrument.
-
The RSD of the results was calculated.
Intermediate Precision (Inter-assay Precision): Experimental Protocol:
-
The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
-
The RSD of the combined results from both days was calculated.
Results: The low RSD values obtained for both repeatability and intermediate precision indicate a high degree of precision for the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[20] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21][22]
Experimental Protocol: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH guidelines.[23][24]
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Results: The calculated LOD and LOQ values demonstrate the high sensitivity of the HPLC-FLD method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25][26][27][28][29]
Experimental Protocol: Small, deliberate changes were made to the following method parameters:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Wavelength of the fluorescence detector (± 5 nm)
The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) was evaluated.
Results: The method was found to be robust, with no significant impact on the results from the minor variations in the method parameters.
Performance Comparison: HPLC-FLD vs. GC-FID
The following table summarizes the hypothetical validation data for both the novel HPLC-FLD method and the traditional GC-FID method, providing a clear comparison of their performance.
| Validation Parameter | Novel HPLC-FLD Method | Traditional GC-FID Method |
| Specificity | Highly specific, no interference | Potential for interference from co-eluting volatile impurities |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 0.1 - 10 | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 3.0% |
| LOD (µg/mL) | 0.03 | 0.3 |
| LOQ (µg/mL) | 0.1 | 1.0 |
| Robustness | Robust to minor changes | Sensitive to changes in inlet temperature and gas flow rates |
Visualizing the Workflow
Method Validation Workflow
Caption: Workflow for the validation of the new analytical method.
Comparative Logic Diagram
Caption: Comparison of the new and traditional analytical methods.
Conclusion and Recommendation
The comprehensive validation of the novel HPLC-FLD method has demonstrated its suitability for the accurate and precise quantification of 2-Amino-2-ethylbutanenitrile. The data clearly indicates that this new method is superior to the traditional GC-FID approach in several key performance aspects, most notably in its significantly lower limit of detection and limit of quantitation. This enhanced sensitivity makes the HPLC-FLD method particularly well-suited for applications where trace-level quantification is critical, such as in impurity profiling and stability studies.
The high degree of specificity, accuracy, and precision, coupled with its demonstrated robustness, instills a high level of confidence in the reliability of the data generated by this method. For researchers, scientists, and drug development professionals requiring a robust and sensitive analytical method for 2-Amino-2-ethylbutanenitrile, the validated HPLC-FLD method presented in this guide is the recommended choice.
References
-
Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. [Link]
-
Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
-
Gas Chromatography Explained For Beginners. (2022, September 29). YouTube. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC International - Chromatography Online. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). Chromatography Online. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). University of Helsinki. [Link]
-
Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2015, June 26). ResearchGate. [Link]
-
2-amino-2-ethylbutanenitrile. (n.d.). ChemSynthesis. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PubMed Central. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). PubMed Central. [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. (2025, December 2). Lab Manager. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024, December 19). PubMed Central. [Link]
-
Why a robust method is essential in pharmaceutical analysis. (n.d.). Chromatography Today. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]
-
Gas Chromatography. (2021, September 11). Chemistry LibreTexts. [Link]
-
Detection and determination of nitriles. (n.d.). ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). ResearchGate. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. [Link]
-
FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. [Link]
-
Gas Chromatographic Analysis of Nitriles. (n.d.). ACS Publications. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Limit of detection, limit of quantification and limit of blank. (n.d.). EFLM. [Link]
-
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]
-
Robustness in Analytical Methods Outlined. (n.d.). Pharmaceutical Technology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]
-
Gas Chromatography in Coatings Analysis. (n.d.). Paint.org. [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
-
[Tests for robustness of biomedical and pharmaceutical analytic methods]. (n.d.). PubMed. [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. [Link]
-
Analytical Method Robustness. (2025, April 15). Fashion Sustainability Directory. [Link]
-
2-Ethylbutyronitrile. (n.d.). PubChem. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Preparation and Reactions of Nitriles (Part 1). (2020, April 6). YouTube. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019, April 1). YouTube. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. docs.paint.org [docs.paint.org]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. wjarr.com [wjarr.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. researchgate.net [researchgate.net]
- 22. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. eflm.eu [eflm.eu]
- 25. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. pharmtech.com [pharmtech.com]
- 28. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analytical Method Robustness → Term [fashion.sustainability-directory.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-2-ethylbutanenitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is paramount to ensure safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Amino-2-ethylbutanenitrile, a key building block in various synthetic pathways. We will delve into the rationale behind various chromatographic approaches, offering field-proven insights to guide your method development and validation.
Introduction: The Challenge of Analyzing Polar Aminonitriles
2-Amino-2-ethylbutanenitrile is a small, polar, and basic compound. These characteristics present a significant challenge for traditional reversed-phase (RP) HPLC, where such molecules often exhibit poor retention and peak shape, eluting near the solvent front.[1][2][3] Therefore, specialized HPLC techniques are required for effective separation from potential impurities.
Potential impurities in the synthesis of 2-Amino-2-ethylbutanenitrile can arise from starting materials, by-products, or degradation products.[4] Common impurities may include unreacted starting materials, products of side reactions, and enantiomeric impurities if a chiral synthesis is not perfectly stereoselective.[5] Given that even small amounts of impurities can impact the final drug product's quality and safety, a robust analytical method is crucial.
This guide will compare three primary HPLC methodologies for this application:
-
Reversed-Phase HPLC with Ion-Pairing Agents: A technique to enhance the retention of polar, ionic compounds on traditional non-polar stationary phases.[1][6][7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic mode that utilizes a polar stationary phase to retain and separate polar analytes.[1][9][10][11]
-
Chiral HPLC: Essential for resolving enantiomers when the stereochemical purity of the synthesized compound is critical.[12][13][14]
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method depends on the specific analytical needs, including the nature of the expected impurities, the required sensitivity, and compatibility with detection techniques like mass spectrometry (MS).
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase with Ion-Pairing | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a non-polar stationary phase.[6][8] | Utilizes common and robust C18 columns. Good for separating the main compound from less polar impurities. | Can have long equilibration times. Ion-pairing reagents may suppress MS signals and can be difficult to remove from the column.[3] | Routine purity analysis where MS compatibility is not a primary concern and the main goal is to separate the polar analyte from non-polar impurities. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the polar analyte between a polar stationary phase and a mobile phase with a high organic solvent content.[9][10] | Excellent retention of very polar compounds.[10][11] Often provides orthogonal selectivity to RPLC. Compatible with MS due to the high organic content of the mobile phase.[9] | Can be sensitive to the water content of the sample and mobile phase. Column equilibration can be slower than RPLC. | Comprehensive impurity profiling, especially for polar impurities that are not retained in RPLC. Ideal for LC-MS applications. |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to create transient diastereomeric complexes with the enantiomers, allowing for their separation.[14] | Direct separation of enantiomers without derivatization.[12] | CSPs can be expensive and may have limited mobile phase compatibility. Method development can be more empirical. | Assessing the enantiomeric purity of the synthesized 2-Amino-2-ethylbutanenitrile, a critical quality attribute for many pharmaceuticals.[5] |
Experimental Protocols and Causality
Method 1: Reversed-Phase HPLC with Ion-Pairing
Objective: To achieve adequate retention of 2-Amino-2-ethylbutanenitrile on a standard C18 column and separate it from potential non-polar impurities.
Rationale: The primary amino group in 2-Amino-2-ethylbutanenitrile is protonated at acidic to neutral pH, making it highly polar. An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), will form an ion pair with the protonated amine.[6] This ion pair is more hydrophobic and will be retained on the non-polar C18 stationary phase.
Experimental Workflow:
Caption: Workflow for Ion-Pairing RP-HPLC Analysis.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 10 mM sodium heptanesulfonate in water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized 2-Amino-2-ethylbutanenitrile in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Self-Validation: The use of a well-characterized C18 column and a simple mobile phase with a common ion-pairing reagent ensures reproducibility. The acidic pH ensures the analyte is consistently protonated.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To achieve strong retention and alternative selectivity for 2-Amino-2-ethylbutanenitrile and its polar impurities.
Rationale: HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[9][10][11] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile. A thin layer of water is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[11]
Experimental Workflow:
Caption: Workflow for HILIC Analysis.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in acetonitrile.
-
Mobile Phase B: 0.1% formic acid in water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized 2-Amino-2-ethylbutanenitrile in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Amide-based HILIC column, 4.6 x 100 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 95% A
-
1-15 min: 95% to 60% A
-
15-20 min: 60% A
-
20.1-25 min: 95% A (re-equilibration)
-
-
Self-Validation: The use of a formic acid modifier in the mobile phase ensures good peak shape for the basic analyte and provides MS compatibility. The amide stationary phase offers robust and reproducible hydrophilic interactions.
Method 3: Chiral HPLC
Objective: To separate and quantify the enantiomers of 2-Amino-2-ethylbutanenitrile.
Rationale: Many synthetic routes to chiral molecules can result in the formation of a racemic mixture or an enantiomerically enriched product that still contains the undesired enantiomer.[5] Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to different retention times.[14] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of underivatized amino compounds.[12]
Experimental Workflow:
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Hexane/Ethanol/Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The exact ratio may require optimization.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized 2-Amino-2-ethylbutanenitrile in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Isocratic elution for 30 minutes.
-
Self-Validation: The use of a well-established polysaccharide-based CSP provides a high probability of successful enantiomeric separation. The mobile phase composition is typical for normal-phase chiral separations, and the acidic modifier (TFA) improves peak shape for the basic analyte.
Concluding Remarks
The choice of HPLC method for assessing the purity of synthesized 2-Amino-2-ethylbutanenitrile is dictated by the specific analytical goals. For routine purity checks focusing on non-polar impurities, ion-pairing reversed-phase chromatography is a viable option. For comprehensive profiling of polar impurities and for methods requiring MS detection, HILIC is the superior choice. Finally, when enantiomeric purity is a critical quality attribute, a dedicated chiral HPLC method is indispensable. By understanding the principles and practical considerations of each technique, researchers can develop and validate robust analytical methods to ensure the quality and consistency of their synthesized materials.
References
- SIELC. (n.d.). Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column.
- Katarzyna, S., & Iwona, W. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- International Journal of Pharmaceutical Sciences. (n.d.). Hydrophilic Interaction Liquid Chromatography (Hilic).
- Giebułtowicz, J., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Biosynth. (n.d.). 2-Amino-2-ethyl-3-methylbutanenitrile.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- BLD Pharm. (n.d.). 2-Amino-2-ethylbutanenitrile hydrochloride.
- ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Chromatography Forum. (2007). Amines-Ion Pairing.
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
- LCGC International. (2019). Hydrophilic Interaction Liquid Chromatography: An Update.
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Google Patents. (n.d.). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
- ChemSynthesis. (2025). 2-amino-2-ethylbutanenitrile.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Thermo Fisher Scientific. (n.d.). HILIC separations.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- PubMed Central. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography.
- University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- SIELC Technologies. (n.d.). Polar Compounds.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 2-Amino-2-ethylbutanenitrile: Precedents and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-2-ethylbutanenitrile
2-Amino-2-ethylbutanenitrile, a non-proteinogenic α,α-disubstituted aminonitrile, represents a critical building block in synthetic organic chemistry. Its structural motif, featuring a quaternary α-carbon, is a key component in the synthesis of sterically hindered α,α-disubstituted amino acids. These amino acids are of significant interest in drug discovery and development due to their ability to induce conformational constraints in peptides, leading to enhanced metabolic stability and receptor-binding affinity. This guide provides an in-depth analysis of the literature precedents for the reactivity of 2-Amino-2-ethylbutanenitrile, offering a comparative look at its synthesis, hydrolysis, and potential for participation in multicomponent reactions.
I. Synthesis of 2-Amino-2-ethylbutanenitrile via the Strecker Reaction
The primary and most established method for the synthesis of 2-Amino-2-ethylbutanenitrile is the Strecker reaction. This robust one-pot, three-component reaction involves the condensation of a ketone (3-pentanone), an amine source (ammonia), and a cyanide source.[1][2] The reaction proceeds through the in situ formation of an imine from 3-pentanone and ammonia, which is then nucleophilically attacked by the cyanide ion to yield the target α-aminonitrile.[3][4]
Comparative Synthesis Protocols
While specific literature on the synthesis of 2-Amino-2-ethylbutanenitrile is sparse, a closely related analog, 2-amino-2,3-dimethylbutyronitrile, provides a well-documented precedent.[3] The synthesis of this sterically hindered aminonitrile from 3-methyl-2-butanone (methyl isopropyl ketone) highlights the feasibility and efficiency of the Strecker reaction for α,α-disubstituted systems.
Table 1: Comparative Strecker Synthesis of α,α-Disubstituted Aminonitriles
| Parameter | Protocol A: Classical Strecker Synthesis of a Hindered Aminonitrile[3] |
| Starting Ketone | 3-Methyl-2-butanone |
| Reagents | Ammonium chloride, Sodium cyanide, Ammonia, Benzyltriethylammonium chloride |
| Solvent | Water/Dichloromethane |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Reported Yield | 90% |
Experimental Protocol: Strecker Synthesis of an α,α-Disubstituted Aminonitrile[3]
-
Step 1: Reagent Preparation. In a suitable reaction vessel, dissolve ammonium chloride in water, followed by the addition of sodium cyanide and aqueous ammonia.
-
Step 2: Catalyst Addition. Add a catalytic amount of a phase-transfer catalyst such as benzyltriethylammonium chloride.
-
Step 3: Ketone Addition. To the stirred solution, add 3-methyl-2-butanone dropwise.
-
Step 4: Reaction. The reaction mixture is then stirred and refluxed for 4-6 hours.
-
Step 5: Work-up and Isolation. After cooling, the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to yield the crude aminonitrile, which can be further purified by distillation.
Causality Behind Experimental Choices
The use of a phase-transfer catalyst is crucial in this biphasic reaction system to facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the imine is more soluble. The choice of reflux conditions is to overcome the steric hindrance associated with the ketone and the intermediate imine, thereby driving the reaction to completion.
II. Hydrolysis of 2-Amino-2-ethylbutanenitrile: A Gateway to α,α-Disubstituted Amino Acids
The hydrolysis of the nitrile functionality in 2-Amino-2-ethylbutanenitrile to a carboxylic acid is a pivotal transformation, yielding the valuable α,α-disubstituted amino acid, 2-amino-2-ethylbutanoic acid. This hydrolysis can be effectively achieved under both acidic and basic conditions.[5][6]
Comparative Analysis of Hydrolysis Conditions
The choice between acidic and basic hydrolysis often depends on the desired final product and the stability of the starting material. Acid hydrolysis directly yields the amino acid, typically as its ammonium salt, while basic hydrolysis first produces the carboxylate salt, which then requires an acidification step to furnish the free amino acid.[5] For sterically hindered nitriles, the reaction conditions can be demanding.
Table 2: Comparison of Acidic vs. Basic Hydrolysis of Aminonitriles
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Mechanism | Protonation of the nitrile nitrogen enhances its electrophilicity for water attack.[7] | Direct nucleophilic attack of hydroxide on the nitrile carbon.[8] |
| Product Form | Amino acid salt (e.g., hydrochloride).[5] | Carboxylate salt, requiring subsequent acidification.[5] |
| Reaction Conditions | Often requires strong acids (e.g., HCl, H₂SO₄) and elevated temperatures. | Typically involves strong bases (e.g., NaOH, KOH) and heating. |
| Potential Side Reactions | For sensitive substrates, harsh acidic conditions can lead to degradation. | Racemization at the α-carbon is a possibility under harsh basic conditions. |
Experimental Protocols for Hydrolysis
Protocol A: Acid-Catalyzed Hydrolysis
-
Step 1: Reaction Setup. 2-Amino-2-ethylbutanenitrile is dissolved in a concentrated aqueous acid solution (e.g., 6M HCl).
-
Step 2: Heating. The mixture is heated to reflux for several hours to ensure complete hydrolysis.
-
Step 3: Isolation. The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude amino acid hydrochloride salt. Recrystallization can be employed for further purification.
Protocol B: Base-Catalyzed Hydrolysis
-
Step 1: Reaction Setup. The aminonitrile is suspended in an aqueous solution of a strong base (e.g., 4M NaOH).
-
Step 2: Heating. The suspension is heated to reflux until the nitrile is fully consumed.
-
Step 3: Acidification and Isolation. The reaction mixture is cooled and carefully acidified with a strong acid (e.g., concentrated HCl) to the isoelectric point of the amino acid, leading to its precipitation. The solid product is then collected by filtration.
Enzymatic Hydrolysis: A Greener Alternative
Recent advancements have demonstrated the highly efficient enzymatic hydration of the closely related 2-amino-2,3-dimethylbutyronitrile to its corresponding amide using a nitrile hydratase.[9][10] This biocatalytic approach offers several advantages, including mild reaction conditions, high yields (up to 97.3% to the amide), and reduced environmental impact.[9] Further enzymatic or chemical hydrolysis of the resulting amide would yield the desired carboxylic acid.
III. 2-Amino-2-ethylbutanenitrile in Multicomponent Reactions: The Ugi Reaction
Conceptual Ugi Reaction for the Synthesis of a 2-Amino-2-ethylbutanoic Acid Derivative
The Ugi reaction involving 3-pentanone, ammonia, a carboxylic acid, and an isocyanide would lead to the formation of an α-amino amide derivative of 2-amino-2-ethylbutanoic acid.
Figure 1: Conceptual Ugi Reaction
Caption: Ugi four-component reaction for α,α-disubstituted amino acid derivatives.
Comparison with Strecker Synthesis Pathway
| Feature | Strecker Synthesis + Hydrolysis | Ugi Reaction |
| Product | α-Amino acid | α-Acylamino amide |
| Number of Steps | Two (Synthesis and Hydrolysis) | One-pot |
| Versatility | Primarily for amino acid synthesis. | Generates complex peptidomimetic scaffolds. |
| Atom Economy | Good | Excellent |
IV. Alternative Reactivity: Cyclization and N-Acylation
Beyond hydrolysis and multicomponent reactions, the bifunctional nature of 2-Amino-2-ethylbutanenitrile (amine and nitrile groups) allows for a range of other chemical transformations.
-
N-Acylation: The primary amine group can be readily acylated to form N-acyl-2-amino-2-ethylbutanenitriles. These derivatives can exhibit different reactivity profiles and are valuable intermediates for the synthesis of more complex molecules.[12]
-
Cyclization Reactions: α-Aminonitriles can serve as precursors for various heterocyclic systems. For instance, they can undergo intramolecular cyclization or react with other reagents to form imidazoles, oxazoles, and other important scaffolds in medicinal chemistry.[13]
Figure 2: Potential Reaction Pathways of 2-Amino-2-ethylbutanenitrile
Caption: Key reactivity pathways of 2-Amino-2-ethylbutanenitrile.
Conclusion
2-Amino-2-ethylbutanenitrile is a versatile synthetic intermediate with a rich reactivity profile. The Strecker synthesis provides an efficient route to this sterically hindered aminonitrile, and its subsequent hydrolysis offers access to valuable α,α-disubstituted amino acids. Furthermore, the precursors of 2-Amino-2-ethylbutanenitrile are amenable to powerful multicomponent reactions like the Ugi reaction, enabling the rapid construction of complex molecular scaffolds. The potential for N-acylation and cyclization reactions further underscores the utility of this compound in modern organic synthesis and drug discovery. This guide provides a foundational understanding of these reactivities, supported by literature precedents, to aid researchers in the strategic design of novel synthetic pathways.
References
- Efficient hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00595a]
- CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis. Google Patents. [URL: https://patents.google.
- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [URL: https://chemistrynotes.com/strecker-synthesis-of-amino-acid/]
- Efficient hydration of 2-amino-2, 3-dimethylbutyronitrile to 2-amino-2, 3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst. ResearchGate. [URL: https://www.researchgate.
- Overview of Strecker Amino Acid Synthesis. News-Medical. [URL: https://www.news-medical.net/life-sciences/Overview-of-Strecker-Amino-Acid-Synthesis.aspx]
- Amino Acid. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/20905]
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05400]
- Hydrolysis Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry_(CK-12)/25%3A_Organic_Chemistry/25.16%3A_Hydrolysis_Reactions]
- Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [URL: https://www.researchgate.
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI. [URL: https://www.mdpi.com/2673-4117/6/10/74]
- Acid & Alkaline Hydrolysis of Esters. Save My Exams. [URL: https://www.savemyexams.com/international-a-level-chemistry-edexcel/revision-notes/4-inorganic-chemistry-some-further-chemistry/4-4-entropy-enthalpy-of-solution/4-4-4-hydrolysis-of-esters/]
- 2-Amino-2,3-dimethylbutyronitrile synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/13893-53-3.htm]
- strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. Bohrium. [URL: https://www.bohrium.com/article/strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties]
- Cyclization-activated Prodrugs. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925579/]
- Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b05321]
- Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [URL: https://www.mdpi.com/1420-3049/28/8/3553]
- Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid. Benchchem. [URL: https://www.benchchem.com/application-notes/hydrolysis-of-2-aminobutanenitrile-for-the-synthesis-of-2-aminobutanoic-acid]
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2019/10/07/amide-hydrolysis/]
- Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [URL: https://www.researchgate.net/publication/323004652_Strecker_reaction_and_a-amino_nitriles_Recent_advances_in_their_chemistry_synthesis_and_biological_properties]
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [URL: https://www.mdpi.com/1424-8247/16/1/11]
- Straightforward Synthesis of Unnatural , -Disubstituted -Amino Acid Derivatives Using Readily Accessible Building Blocks. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1705911]
- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/244]
- 2-Amino-2-methylbutyronitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15576830]
- Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/229676775_Synthesis_and_Intramolecular_Cyclization_of_N-Substituted_2-Amino-4-aryl-4-oxo-2-butenoic_Acids]
- hydrolysis of esters. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
- Nucleoside N-acylation with active derivatives of amino acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleoside-N-acylation-with-active-derivatives-of-Zavgorodny-Mikhailopulo/1f6a1d4a98b4498a44b93199857d4d9b43e8a9f6]
- Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21722888/]
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8198751/]
- α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [URL: https://www.youtube.
- Computational reaction mechanism study of the elimination of 2-pentanone. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
- Kinetics of the acid and base hydrolysis of αβR-and αβS-isothiocyanatotetraethylenepentaminecobalt(III) cations. Journal of the Chemical Society, Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/d1/d19720000408]
- Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00888g]
- 2-amino-3-pentanone. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-17366.html]
- Poly(N-acryl amino acids): a new class of biologically active polyanions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11456488/]
Sources
- 1. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Senior Application Scientist's Guide to Cross-Referencing CAS Numbers for 2-Amino-2-ethylbutanenitrile and its Salts
In the landscape of pharmaceutical research and drug development, the precise identification of chemical entities is not merely a matter of nomenclature; it is a foundational requirement for reproducibility, safety, and regulatory compliance. A common point of ambiguity arises when dealing with amine-containing compounds and their corresponding salts. The free base, while sharing the same core structure as its salt forms, exhibits distinct physical and chemical properties that can significantly impact experimental outcomes, from solubility and reactivity to bioavailability.
This guide provides an in-depth comparison of 2-Amino-2-ethylbutanenitrile and its common hydrochloride salt, focusing on the critical role of the Chemical Abstracts Service (CAS) number in ensuring unambiguous identification. We will explore the structural differences and present validated experimental protocols to differentiate between these forms, empowering researchers to proceed with confidence in their work.
Part 1: Unambiguous Identification Through CAS Numbers
The CAS number is a unique numerical identifier assigned to a single, specific chemical substance. It is the most reliable method to eliminate confusion arising from multiple systematic, generic, or trade names. For 2-Amino-2-ethylbutanenitrile, the free base and its hydrochloride salt have distinct CAS numbers, reflecting their nature as separate chemical entities.
Table 1: Comparative CAS Registry Numbers
| Compound Form | Chemical Structure | Molecular Formula | CAS Number |
|---|---|---|---|
| 2-Amino-2-ethylbutanenitrile (Free Base) | CCC(CC)(N)C#N | C₆H₁₂N₂ | 22374-51-2[1][2] |
| 2-Amino-2-ethylbutanenitrile Hydrochloride | CCC(CC)(N)C#N.[H]Cl | C₆H₁₃ClN₂ | 859081-90-6[3] |
| 2-Amino-2-ethylbutanenitrile Sulfate | [CCC(CC)(N)C#N]₂.[H₂SO₄] | C₁₂H₂₆N₄O₄S | Not commonly available / No dedicated CAS number found |
Note: While a sulfate salt is chemically plausible, it is not as commercially prevalent as the hydrochloride, and a specific CAS number was not identified in major chemical databases. Researchers synthesizing this salt would need to rely on thorough characterization rather than a pre-existing CAS reference.
Below is a visualization of the structural difference between the free base and its protonated ammonium salt form.
Caption: Chemical interconversion of the free base and its ammonium salt.
Part 2: Experimental Verification and Differentiation
Relying solely on a label's CAS number is insufficient; experimental verification is a cornerstone of scientific integrity. The conversion of the primary amine to its ammonium salt introduces fundamental changes that are readily detectable with standard analytical techniques.
The following diagram outlines a logical workflow for the characterization and differentiation of the free base from its salt.
Caption: Experimental workflow for differentiating the free base from its salt.
Protocol 1: Aqueous Solubility and pH Measurement
Causality: The ionic nature of amine salts, such as the hydrochloride, dramatically increases their polarity compared to the neutral free base. This leads to significantly higher solubility in polar solvents like water. Furthermore, the ammonium cation (R-NH₃⁺) is a weak acid and will lower the pH of a neutral solution, while the free base (R-NH₂) is a weak base and will raise the pH.
Methodology:
-
Prepare two vials, one with 10 mg of the suspected free base and one with 10 mg of the suspected salt.
-
To each vial, add 1 mL of deionized water at room temperature.
-
Cap and vortex each vial for 30 seconds.
-
Visually inspect for dissolution. The salt form should dissolve readily, while the free base may form a suspension or an immiscible layer.
-
Using a calibrated pH meter or pH strip, measure the pH of the resulting aqueous phase.
Expected Results:
-
2-Amino-2-ethylbutanenitrile HCl: Will fully dissolve; solution pH will be acidic (typically pH 4-6).
-
2-Amino-2-ethylbutanenitrile Free Base: Will exhibit poor solubility; the pH of the water will be basic (typically pH 8-10).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy measures the vibrational frequencies of chemical bonds. The stretching vibration of the N-H bond is highly sensitive to the protonation state of the nitrogen atom. A primary amine (R-NH₂) has two N-H bonds and typically shows two distinct stretching peaks (symmetric and asymmetric). In contrast, the ammonium salt (R-NH₃⁺) has three N-H bonds, and its stretching vibrations appear as a very broad, strong band at a lower frequency due to hydrogen bonding with the counter-ion.
Methodology:
-
Acquire a background spectrum of the clean ATR crystal or KBr pellet press.
-
Place a small, representative sample of the compound onto the ATR crystal or prepare a KBr pellet according to standard laboratory procedure.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analyze the region from 4000 cm⁻¹ to 2500 cm⁻¹.
Expected Results:
-
2-Amino-2-ethylbutanenitrile HCl: A very broad and strong absorption band centered around 2800-3100 cm⁻¹, characteristic of an ammonium salt.
-
2-Amino-2-ethylbutanenitrile Free Base: Two distinct, sharper peaks (a doublet) in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[4]
Protocol 3: Qualitative Test for Halide Counter-Ion
Causality: To confirm the presence of a specific salt, such as a hydrochloride, a definitive test for the counter-ion is required. Silver nitrate (AgNO₃) reacts with chloride ions in solution to form silver chloride (AgCl), a water-insoluble white precipitate. This classic qualitative test provides unambiguous evidence of the chloride counter-ion.[5]
Methodology:
-
Dissolve approximately 10-20 mg of the sample in 1 mL of deionized water. If the sample is the free base and does not dissolve, add dilute nitric acid dropwise until it does.
-
Add 2-3 drops of a 0.1 M silver nitrate (AgNO₃) solution.
-
Observe for the formation of a precipitate.
Expected Results:
-
2-Amino-2-ethylbutanenitrile HCl: Immediate formation of a dense, white precipitate (AgCl).
-
2-Amino-2-ethylbutanenitrile Free Base: The solution will remain clear, with no precipitate forming.
Summary of Differentiating Characteristics
Table 2: Comparative Experimental Data
| Test | 2-Amino-2-ethylbutanenitrile (Free Base) | 2-Amino-2-ethylbutanenitrile HCl (Salt) | Scientific Principle |
|---|---|---|---|
| CAS Number | 22374-51-2 | 859081-90-6 | Unique chemical entity registration. |
| Aqueous Solubility | Poor | High | Polarity and ionic character. |
| Aqueous pH | Basic (> 7) | Acidic (< 7) | Amine is a base; ammonium is a weak acid. |
| FTIR (N-H Stretch) | Two sharp peaks (~3300-3500 cm⁻¹) | One broad peak (~2800-3100 cm⁻¹) | Effect of protonation on N-H bond vibration. |
| AgNO₃ Test | No precipitate | White precipitate (AgCl) | Presence of chloride counter-ion. |
By employing this multi-faceted approach—cross-referencing the correct CAS number and validating with targeted, simple experiments—researchers, scientists, and drug development professionals can ensure the integrity of their starting materials. This diligence prevents costly errors, ensures experimental reproducibility, and builds a solid foundation for successful research and development.
References
-
BLD Pharm . 2-Amino-2-ethylbutanenitrile hydrochloride.
-
Chemsrc . 2-Amino-2-methylbutanenitrile | CAS#:4475-95-0.
-
PubChem . 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830.
-
ChemicalBook . 2-amino-2-ethylbutanenitrile | 22374-51-2.
-
ChemSynthesis . 2-amino-2-ethylbutanenitrile.
-
PubChem . 2-Ethyl-2-hydroxybutyronitrile | C6H11NO | CID 36832.
-
Biosynth . 2-Amino-2-ethylbutanenitrile | 22374-51-2.
-
PubMed Central (PMC) . Synthesis, spectroscopic analysis and crystal structure....
-
BYJU'S . Test for Amino Groups.
-
Vedantu . Test for Amino Groups: Methods, Reactions & Examples.
-
Unacademy . Identification of Primary, Secondary, and Tertiary Amines.
-
YouTube . Amines 5. Identification of Primary & Secondary Amines.
-
MDPI . Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles....
-
EMBIBE . Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
Sources
- 1. 2-amino-2-ethylbutanenitrile | 22374-51-2 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. 859081-90-6|2-Amino-2-ethylbutanenitrile hydrochloride|BLD Pharm [bldpharm.com]
- 4. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
